Product packaging for Fumonisin B2(Cat. No.:CAS No. 116355-84-1)

Fumonisin B2

Cat. No.: B1674185
CAS No.: 116355-84-1
M. Wt: 705.8 g/mol
InChI Key: UXDPXZQHTDAXOZ-STOIETHLSA-N
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Description

Fumonisin B2 is a fumonisin that is (2S,3S,12S,14S,15R,16R)-2-amino-12,16-dimethylicosane-3,14,15-triol in which the hydroxy groups at positions 14 and 15 have each been esterified by condensation with the 1-carboxy group of 3-carboxyglutaric acid (giving a 3-carboxyglutarate ester group with R configuration in each case). It has a role as an Aspergillus metabolite and a carcinogenic agent. It is a fumonisin, a primary amino compound, a diol and a diester.
This compound has been reported in Fusarium fujikuroi, Streptomyces, and Aspergillus niger with data available.
This compound is from Fusarium moniliforme this compound is a fumonisin mycotoxin produced by the fungi Fusarium verticillioides and Fusarium moniliforme. It is a structural analog of fumonisin B1. This compound is more cytotoxic than fumonisin B1. This compound inhibits sphingosine acyltransferase. this compound belongs to the family of Monoterpenes. These are compounds contaning a chain of two isoprene units.
produced by Fusarium moniliforme MRC 826;  structure given in first source;  has cancer-promoting ability

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H59NO14 B1674185 Fumonisin B2 CAS No. 116355-84-1

Properties

IUPAC Name

(2R)-2-[2-[(5R,6R,7S,9S,16R,18S,19S)-19-amino-6-[(3R)-3,4-dicarboxybutanoyl]oxy-16,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H59NO14/c1-5-6-12-21(3)32(49-31(43)18-24(34(46)47)16-29(40)41)27(48-30(42)17-23(33(44)45)15-28(38)39)14-20(2)11-9-7-8-10-13-25(36)19-26(37)22(4)35/h20-27,32,36-37H,5-19,35H2,1-4H3,(H,38,39)(H,40,41)(H,44,45)(H,46,47)/t20-,21+,22-,23+,24+,25+,26-,27-,32+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDPXZQHTDAXOZ-STOIETHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)C(C(CC(C)CCCCCCC(CC(C(C)N)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C)[C@H]([C@H](C[C@@H](C)CCCCCC[C@H](C[C@@H]([C@H](C)N)O)O)OC(=O)C[C@@H](CC(=O)O)C(=O)O)OC(=O)C[C@@H](CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H59NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80891857
Record name Fumonisin B2
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Molecular Weight

705.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116355-84-1
Record name Fumonisin B2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116355-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fumonisin B2
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fumonisin B2
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Record name Fumonisin B2
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UX4WHT4MKB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Fumonisin B2: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumonisin B2 is a mycotoxin belonging to the fumonisin family, a group of toxic secondary metabolites produced predominantly by fungi of the Fusarium genus, particularly Fusarium verticillioides and Fusarium proliferatum, as well as some Aspergillus species.[1][2] These mycotoxins are common contaminants of maize and other grains, posing a significant threat to human and animal health.[1][3] this compound is a structural analogue of the more abundant Fumonisin B1, differing by the absence of a hydroxyl group at the C-10 position.[1] Its toxicity stems from the disruption of sphingolipid metabolism through the inhibition of the enzyme ceramide synthase.[2][4] This technical guide provides an in-depth analysis of the chemical structure and stereochemistry of this compound, supported by quantitative data, experimental protocols, and pathway visualizations.

Chemical Structure and Properties

This compound is a complex molecule characterized by a long-chain aminopolyol backbone esterified with two tricarballylic acid moieties.[5]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name (2R,2'R)-{[(5R,6R,7S,9S,16R,18S,19S)-19-Amino-16,18-dihydroxy-5,9-dimethylicosane-6,7-diyl]bis[oxy(2-oxoethane-2,1-diyl)]}dibutanedioic acid[6]
Molecular Formula C34H59NO14[2]
Molecular Weight 705.83 g/mol [6]
CAS Number 116355-84-1[2]
Appearance White powder
Stereochemistry

The stereochemistry of this compound has been elucidated through extensive spectroscopic analysis and chemical synthesis. The molecule possesses multiple chiral centers, and its absolute configuration is crucial for its biological activity. The established absolute configuration for the aminopolyol backbone is (2S, 3S, 5R, 12S, 14S, 15R, 16R).[2]

Spectroscopic Data

The structural elucidation of this compound relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy
Mass Spectrometry

Mass spectrometry is a key technique for the identification and quantification of this compound. The fragmentation pattern provides valuable structural information.

Table 2: Key Mass Spectrometry Fragments of this compound

m/zInterpretationReference
706.3985[M+H]⁺
530.3327[M+H - TCA - H₂O]⁺
352.2690[M+H - 2TCA - 2H₂O]⁺
175.0242Tricarballylic acid (TCA) fragment

Note: The fragmentation of fumonisins can be complex and may vary depending on the ionization technique and collision energy used.

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation and purification of this compound from fungal cultures, based on established methods.[9]

1. Fungal Culture and Extraction:

  • Fusarium verticillioides is cultured on a suitable substrate, such as rice or corn, under controlled conditions to promote mycotoxin production.

  • The culture material is dried, ground, and extracted with a solvent mixture, typically methanol:water (3:1, v/v).

2. Initial Cleanup:

  • The crude extract is filtered and concentrated under reduced pressure.

  • The aqueous residue is passed through a non-polar solid-phase extraction (SPE) column, such as Amberlite XAD-2, to remove highly polar impurities. The fumonisins are eluted with methanol.

3. Chromatographic Separation:

  • The partially purified extract is subjected to silica gel column chromatography. A step gradient of methanol in dichloromethane is used for elution, allowing for the separation of different fumonisin analogues.

  • Fractions containing this compound are identified by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

4. Final Purification:

  • Final purification is achieved using preparative reverse-phase HPLC (RP-HPLC) on a C18 column. A gradient of acetonitrile in water (often with a modifier like formic acid) is typically employed to yield highly pure this compound.

Structural Elucidation Workflow

The structural identity and stereochemistry of the purified this compound are confirmed through a combination of spectroscopic techniques.

G cluster_purification Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation Purified_FB2 Purified this compound MS Mass Spectrometry (MS) - Molecular Weight - Elemental Composition Purified_FB2->MS NMR_1D 1D NMR (¹H, ¹³C) - Functional Groups - Carbon Skeleton Purified_FB2->NMR_1D MSMS Tandem MS (MS/MS) - Fragmentation Pattern MS->MSMS Structure Final Structure and Stereochemistry MSMS->Structure NMR_2D 2D NMR (COSY, HSQC, HMBC) - Connectivity - Stereochemistry NMR_1D->NMR_2D NMR_2D->Structure

Workflow for the structural elucidation of this compound.

Biological Activity and Signaling Pathway

This compound's primary mode of action is the potent and specific inhibition of ceramide synthase (sphingosine N-acyltransferase), a key enzyme in the de novo sphingolipid biosynthesis pathway.[2][4] This inhibition leads to the accumulation of sphinganine and sphingosine, which are cytotoxic and disrupt numerous cellular processes.

Disruption of Sphingolipid Metabolism

The structural similarity of the aminopolyol backbone of this compound to the sphingoid bases, sphinganine and sphingosine, allows it to act as a competitive inhibitor of ceramide synthase.[4]

G cluster_pathway De Novo Sphingolipid Biosynthesis cluster_inhibition Inhibition cluster_consequences Consequences Serine_Palmitoyl_CoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_Palmitoyl_CoA->Ketosphinganine SPT Sphinganine Sphinganine Ketosphinganine->Sphinganine Dihydroceramides Dihydroceramides Sphinganine->Dihydroceramides Ceramide Synthase Accumulation Accumulation of Sphinganine & Sphingosine Sphinganine->Accumulation Ceramides Ceramides Dihydroceramides->Ceramides Complex_Sphingolipids Complex Sphingolipids (e.g., Sphingomyelin, Glycosphingolipids) Ceramides->Complex_Sphingolipids Depletion Depletion of Complex Sphingolipids Complex_Sphingolipids->Depletion Fumonisin_B2 This compound Fumonisin_B2->Dihydroceramides Inhibits Cellular_Dysfunction Cellular Dysfunction - Apoptosis - Altered Cell Growth - Oxidative Stress Accumulation->Cellular_Dysfunction Depletion->Cellular_Dysfunction

Inhibition of ceramide synthase by this compound and its downstream effects.

Conclusion

This compound is a mycotoxin of significant concern due to its widespread occurrence and potent disruption of fundamental cellular processes. A thorough understanding of its chemical structure, stereochemistry, and mechanism of action is paramount for the development of effective detection methods, detoxification strategies, and potential therapeutic interventions targeting sphingolipid metabolism. This guide provides a consolidated resource of technical information to aid researchers and professionals in these endeavors.

References

An In-depth Technical Guide to the Biosynthesis of Fumonisin B2 in Aspergillus niger

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fumonisins are a group of mycotoxins primarily produced by Fusarium species, with Fumonisin B1 (FB1) being the most prevalent and toxic analog. However, the industrially significant fungus, Aspergillus niger, has also been identified as a producer of Fumonisin B2 (FB2).[1][2][3][4] This is of significant concern for food safety and biotechnology, as A. niger is widely used in fermentation processes and has a "Generally Regarded As Safe" (GRAS) status for many applications.[1] This guide provides a detailed overview of the this compound biosynthetic pathway in Aspergillus niger, including the genetic basis, key enzymatic steps, quantitative production data, and relevant experimental methodologies. A key distinction in A. niger is its production of FB2, and in some cases Fumonisin B4 (FB4), but not the more potent FB1, which is attributed to the absence of a key hydroxylating enzyme in its biosynthetic gene cluster.[5][6]

This compound Biosynthetic Pathway

The biosynthesis of fumonisins is a complex process involving a polyketide synthase (PKS) pathway, followed by a series of modifications including the addition of an amino acid and subsequent hydroxylations and esterifications. The pathway in A. niger is homologous to the well-characterized pathway in Fusarium verticillioides, although with notable differences.

The core of the fumonisin molecule is a 20-carbon linear backbone.[7][8] The biosynthesis can be broadly divided into the following stages:

  • Polyketide Backbone Synthesis: The process is initiated by a polyketide synthase, encoded by the FUM1 gene. This enzyme catalyzes the condensation of acetyl-CoA with multiple malonyl-CoA units to form an 18-carbon polyketide chain.[9]

  • Alanine Condensation: An α-oxoamine synthase, the product of the FUM8 gene, catalyzes the condensation of the polyketide backbone with the amino acid alanine. This step incorporates a nitrogen atom into the molecule and extends the chain to 20 carbons, forming the basic fumonisin structure.[7][10][11]

  • Hydroxylation Events: A series of oxygenases and hydroxylases act on the carbon backbone. In A. niger, hydroxylation occurs at the C-5 and C-10 positions. The absence of the gene responsible for C-10 hydroxylation in Fusarium (a P450 oxygenase) is the reason A. niger produces FB2 instead of FB1.[5]

  • Tricarballylic Acid Esterification: In the final steps, tricarballylic acid moieties are attached to the hydroxyl groups at C-14 and C-15. This is catalyzed by enzymes encoded by genes such as FUM10 and FUM14.[9]

Genetic Basis: The FUM Gene Cluster

In Aspergillus niger, the genes responsible for fumonisin biosynthesis are organized in a gene cluster, similar to the FUM cluster in Fusarium.[2] However, the A. niger cluster has some differences, including the absence of certain genes found in the Fusarium cluster and the presence of a few unique genes.[12] The presence of the fum8 gene, in particular, has been shown to correlate with the ability of A. niger strains to produce FB2.[12][13] The expression of the FUM genes is regulated by various factors, including a Zn(II)2Cys6 transcription factor encoded by FUM21.[7][14]

Quantitative Analysis of this compound Production

The production of this compound by Aspergillus niger is highly dependent on the strain, substrate, and culture conditions such as temperature and incubation time.[2][5] Below are tables summarizing quantitative data from various studies.

Table 1: this compound Production by A. niger Strains on Different Media

StrainMediumIncubation Time (days)FB2 Concentration (µg/kg)Reference
Various StrainsCorn72,339 (average)[5]
Various StrainsCorn146,359 (average)[5]
Various StrainsCorn216,141 (average)[5]
Various StrainsCorn286,661 (average)[5]
Various StrainsRice73,581 (average)[5]
Various StrainsRice144,313 (average)[5]
Various StrainsRice214,941 (average)[5]
Various StrainsRice286,283 (average)[5]
Various StrainsWheat Bran28up to 38,094[5]

Table 2: this compound and B4 Production by A. niger on Grapes and Raisins

SubstrateConditionFB2 Concentration (µg/kg)FB4 Concentration (µg/kg)Reference
GrapesN/A171 - 7,84114 - 1,157[6]
RaisinsIncreasing Water Activity229 - 6,47627 - 356[6]
RaisinsDecreasing Water Activity5 - 78412 - 672[6]

Key Experimental Protocols

Protocol for this compound Extraction and Quantification by LC-MS/MS

This protocol is a generalized procedure based on methodologies cited in the literature for the analysis of fumonisins from fungal cultures.

1. Sample Preparation and Extraction:

  • Collect a known amount of the fungal culture (e.g., from an agar plug or a specific weight of solid substrate).
  • Homogenize the sample in an extraction solvent, typically a mixture of methanol and water (e.g., 80:20 v/v).
  • Shake or vortex the mixture vigorously for an extended period (e.g., 60 minutes).
  • Centrifuge the sample to pellet the solid debris.
  • Collect the supernatant for analysis.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:

  • Chromatographic Separation:
  • Column: A C18 reversed-phase column is commonly used.
  • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a modifier like formic acid to improve ionization.
  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.
  • Injection Volume: 5-20 µL.
  • Mass Spectrometry Detection:
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.
  • Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound (and internal standards, if used).
  • Quantification:
  • Generate a calibration curve using certified this compound standards of known concentrations.
  • Calculate the concentration of FB2 in the sample by comparing its peak area to the calibration curve.

Protocol for FUM Gene Expression Analysis by RT-qPCR

This protocol outlines the steps to quantify the expression levels of key biosynthetic genes like FUM1 and FUM8.

1. RNA Extraction and cDNA Synthesis:

  • Grow A. niger under conditions that are expected to induce fumonisin production.
  • Harvest the mycelia and immediately freeze in liquid nitrogen to preserve RNA integrity.
  • Extract total RNA using a commercial kit or a standard protocol (e.g., Trizol).
  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
  • Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

2. Quantitative PCR (qPCR):

  • Primer Design: Design specific primers for the target FUM genes and a reference (housekeeping) gene (e.g., β-tubulin or actin) for normalization.
  • Reaction Mixture: Prepare a qPCR reaction mix containing cDNA, forward and reverse primers, and a SYBR Green or probe-based master mix.
  • Thermal Cycling: Perform the qPCR on a real-time PCR instrument with appropriate cycling conditions (denaturation, annealing, and extension steps).
  • Data Analysis:
  • Determine the cycle threshold (Ct) values for both the target and reference genes.
  • Calculate the relative gene expression using a method like the 2-ΔΔCt method, comparing the expression under inducing versus non-inducing conditions.

Visualizations: Pathways and Workflows

This compound Biosynthesis Pathway Diagram

Fumonisin_B2_Pathway cluster_start Starting Precursors cluster_pathway Core Biosynthesis cluster_end Final Product cluster_enzymes Key Enzymes (and Genes) AcetylCoA Acetyl-CoA PKS Polyketide Backbone (18-Carbon) AcetylCoA->PKS MalonylCoA Malonyl-CoA MalonylCoA->PKS Alanine Alanine PreFumonisin 2-amino-12,16-dimethyleicosane-3-one (Pre-Fumonisin) PKS->PreFumonisin  + Alanine Hydroxylated_Intermediate Hydroxylated Intermediate (C-5, C-14, C-15) PreFumonisin->Hydroxylated_Intermediate FB2 This compound Hydroxylated_Intermediate->FB2  + Tricarballylic Acids FUM1_enzyme Polyketide Synthase (FUM1) FUM1_enzyme->PKS FUM8_enzyme α-oxoamine Synthase (FUM8) FUM8_enzyme->PreFumonisin Hydroxylases Hydroxylases Hydroxylases->Hydroxylated_Intermediate Esterases Esterification Enzymes (e.g., FUM10, FUM14) Esterases->FB2

Caption: The biosynthetic pathway of this compound in Aspergillus niger.

Experimental Workflow for this compound Analysis

Experimental_Workflow cluster_culture Fungal Culture & Growth cluster_extraction Extraction & Preparation cluster_analysis Analysis cluster_data Data Interpretation Start Inoculate A. niger on Substrate Incubate Incubate under Defined Conditions Start->Incubate Harvest Harvest Mycelia and Substrate Incubate->Harvest Extract Solvent Extraction (Methanol/Water) Harvest->Extract Centrifuge Centrifugation Extract->Centrifuge Filter Filter Supernatant Centrifuge->Filter LCMS LC-MS/MS Analysis Filter->LCMS Quantify Quantification against Standards LCMS->Quantify Report Report FB2 Concentration Quantify->Report

Caption: A typical experimental workflow for the analysis of this compound.

References

Fumonisin B2 and Ceramide Synthase: A Technical Deep-Dive into the Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the molecular mechanism by which Fumonisin B2, a mycotoxin produced by Fusarium species, exerts its effects on the crucial enzyme ceramide synthase. A comprehensive understanding of this interaction is vital for toxicology, cancer research, and the development of novel therapeutics targeting sphingolipid metabolism.

The Central Role of Ceramide Synthase in Sphingolipid Metabolism

Ceramide synthases (CerS) are a family of six enzymes (CerS1-6 in mammals) located in the endoplasmic reticulum. They catalyze the N-acylation of a sphingoid base backbone (like sphinganine or sphingosine) with a fatty acyl-CoA to form dihydroceramide or ceramide, respectively. This reaction is a pivotal step in the de novo synthesis of all complex sphingolipids, which are essential structural components of cell membranes and critical signaling molecules involved in cell growth, differentiation, and apoptosis.

This compound: A Structural Mimic and Potent Inhibitor

This compound's mechanism of action is rooted in its structural similarity to the sphingoid base substrates of ceramide synthase.[1][2][3] This molecular mimicry allows it to bind to the active site of the enzyme, acting as a competitive inhibitor with respect to both sphinganine and the fatty acyl-CoA.[1] Recent advances in cryo-electron microscopy have provided high-resolution structural insights into how these mycotoxins occupy the enzyme's active site, physically obstructing the binding of the natural substrates.[4][5][6][7][8]

An interesting facet of this inhibition is that fumonisins themselves can be acylated by ceramide synthase. The resulting N-acylfumonisin product is an even more potent inhibitor of the enzyme, potentially leading to a sustained blockade of sphingolipid synthesis.[1][8][9]

cluster_inhibition Ceramide Synthase Active Site CerS Ceramide Synthase Ceramide Dihydroceramide (Product) CerS->Ceramide Catalyzes Sphinganine Sphinganine (Substrate) Sphinganine->CerS Binds FattyAcylCoA Fatty Acyl-CoA (Substrate) FattyAcylCoA->CerS Binds FumonisinB2 This compound (Inhibitor) FumonisinB2->CerS Competitively Inhibits

Figure 1. Competitive inhibition of ceramide synthase by this compound.

Biochemical Consequences of Ceramide Synthase Inhibition

The inhibition of ceramide synthase by this compound triggers a cascade of significant biochemical alterations within the cell:

  • Accumulation of Sphingoid Bases: The most immediate and pronounced effect is the accumulation of the enzyme's substrate, sphinganine (Sa), and to a lesser extent, sphingosine (So).[1][2][9][10]

  • Increased Sa/So Ratio: This differential accumulation leads to a marked increase in the sphinganine-to-sphingosine (Sa/So) ratio, which has become a reliable and widely used biomarker for fumonisin exposure in both in vitro and in vivo studies.[11][12][13][14][15]

  • Depletion of Complex Sphingolipids: Downstream of the enzymatic block, there is a significant reduction in the synthesis of dihydroceramides, ceramides, sphingomyelin, and other complex glycosphingolipids.[1][13][16]

  • Shunting to Alternative Pathways: The excess sphinganine can be phosphorylated by sphingosine kinases to form sphinganine-1-phosphate (Sa1P), a bioactive signaling molecule with its own distinct cellular effects.[2][16][17]

Serine_PalmitoylCoA Serine + Palmitoyl-CoA Sphinganine Sphinganine (Sa) (Accumulates) Serine_PalmitoylCoA->Sphinganine CeramideSynthase Ceramide Synthase Sphinganine->CeramideSynthase Sa1P Sphinganine-1-Phosphate (Sa1P) (Elevated) Sphinganine->Sa1P Sphingosine Kinase Dihydroceramide Dihydroceramide (Depleted) CeramideSynthase->Dihydroceramide FumonisinB2 This compound FumonisinB2->CeramideSynthase Inhibits Ceramide Ceramide (Depleted) Dihydroceramide->Ceramide ComplexSphingolipids Complex Sphingolipids (Depleted) Ceramide->ComplexSphingolipids cluster_viability Cell Viability Assessment cluster_sphingolipid Sphingolipid Analysis start Start: Cell Culture Treatment treat_cells Treat cells with varying concentrations of this compound start->treat_cells mtt_assay Perform MTT Assay treat_cells->mtt_assay harvest_cells Harvest and lyse cells treat_cells->harvest_cells measure_absorbance Measure absorbance at 570 nm mtt_assay->measure_absorbance calc_ic50 Calculate IC50 measure_absorbance->calc_ic50 lipid_extraction Extract lipids harvest_cells->lipid_extraction hplc_ms Quantify Sphinganine & Sphingosine via HPLC-MS/MS lipid_extraction->hplc_ms calc_saso Calculate Sa/So ratio hplc_ms->calc_saso

References

Fumonisin B2: A Comprehensive Technical Guide to its Effects on Sphingolipid Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fumonisins, mycotoxins produced by Fusarium species, are common contaminants of maize and other grains. Among them, Fumonisin B2 (FB2) poses a significant threat to animal and human health due to its disruption of fundamental cellular processes. This technical guide provides an in-depth analysis of the molecular mechanisms by which FB2 exerts its toxicity, with a primary focus on its profound effects on sphingolipid metabolism. Through a detailed examination of the core biochemical pathways, presentation of quantitative data from key studies, and elucidation of experimental methodologies, this document serves as a critical resource for researchers and professionals in toxicology, pharmacology, and drug development.

Introduction: The Molecular Culprit

This compound is structurally analogous to the sphingoid bases, sphinganine and sphingosine, which form the backbone of all sphingolipids.[1][2][3][4] This structural mimicry is the cornerstone of its toxic mechanism, allowing it to competitively inhibit a key enzyme in the de novo sphingolipid biosynthesis pathway: ceramide synthase (CerS).[1][2][3] This inhibition sets off a cascade of metabolic dysregulation, leading to a variety of cellular and systemic toxicities, including hepatotoxicity, nephrotoxicity, and carcinogenesis.[1][2][5] While Fumonisin B1 (FB1) is the most studied of this mycotoxin family, FB2 exhibits comparable toxicity.[6][7]

The Sphingolipid Metabolism Pathway and its Disruption by this compound

The de novo sphingolipid biosynthesis pathway is a fundamental process essential for the synthesis of complex sphingolipids that are critical for cell structure and signaling.

Sphingolipid_Metabolism cluster_c1 cluster_c2 Serine Serine + Palmitoyl-CoA KDS 3-ketodihydrosphingosine Serine->KDS SPT DHS Dihydrosphingosine (Sphinganine) KDS->DHS KDS reductase DHCer Dihydroceramide Sa1P Sphinganine-1-Phosphate DHS->Sa1P SphK CerS Ceramide Synthase (CerS) DHS->CerS Cer Ceramide DHCer->Cer Complex Complex Sphingolipids (e.g., Sphingomyelin, Glucosylceramide) Cer->Complex So Sphingosine Cer->So Ceramidase S1P Sphingosine-1-Phosphate So->S1P SphK So->CerS FB2 This compound FB2->CerS CerS->DHCer CerS->Cer

Figure 1: this compound Inhibition of Sphingolipid Metabolism.

As depicted in Figure 1, this compound competitively inhibits ceramide synthase (CerS). This enzymatic blockade has two primary and immediate consequences:

  • Accumulation of Precursors: The substrate for CerS, sphinganine (also known as dihydrosphingosine), accumulates within the cell.[3] In some instances, sphingosine levels may also rise.[8] This leads to a significant increase in the sphinganine-to-sphingosine (Sa/So) ratio, a well-established and sensitive biomarker of fumonisin exposure.[9][10][11]

  • Depletion of Downstream Products: The synthesis of N-acylated sphingolipids is hindered, leading to a decrease in the cellular pools of ceramides, sphingomyelins, and other complex glycosphingolipids.[1][2][9]

Quantitative Effects on Sphingolipid Metabolites

The disruption of sphingolipid metabolism by fumonisins has been quantified in numerous studies across various animal models. The following tables summarize key findings, providing a comparative overview of the biochemical alterations.

Table 1: Effects of Fumonisin Exposure on Sphinganine (Sa) and Sphingosine (So) Levels and their Ratio (Sa/So)

Animal ModelFumonisin DoseDurationTissue/MatrixFold Increase in Sa/So RatioReference
Turkeys20.2 mg/kg feed (FB1+FB2)14 daysLiver4.4[9]
Ponies15-44 µg/g feed (FB1)DaysSerumSignificant Increase[8]
Ducks2-128 mg/kg feed (FB1)77 daysSerumDose-dependent increase[11]
Turkeys5-20 g/kg diet (FB1+FB2)7 to 70 days of ageLiver & KidneyDose-dependent increase[10]

Table 2: Effects of Fumonisin Exposure on Complex Sphingolipids

Animal ModelFumonisin DoseDurationTissueObserved EffectReference
Turkeys20.2 mg/kg feed (FB1+FB2)14 daysLiver33% decrease in C14-C16 ceramides, 36% decrease in C14-C16 sphingomyelins[9]
Ponies15-44 µg/g feed (FB1)DaysSerumReduction in complex sphingolipids[8]
Chickens~20 mg/kg feed (FB1+FB2)9 daysLiverSignificant alterations in ceramides, dihydroceramides, glycosylceramides, and sphingomyelins[12]

Downstream Signaling Consequences

The alterations in the levels of bioactive sphingolipids have profound implications for cellular signaling and regulation.

  • Ceramide-Mediated Apoptosis: Ceramides are well-known signaling molecules that can induce apoptosis (programmed cell death). By inhibiting ceramide synthesis, fumonisins can paradoxically protect some cells from ceramide-induced apoptosis.[5]

  • Sphingoid Base-Induced Toxicity: The accumulation of sphinganine and sphingosine can be cytotoxic and contribute to cell death through mechanisms that are distinct from ceramide-mediated pathways.[5]

  • Sphingosine-1-Phosphate (S1P) Signaling: Sphingosine can be phosphorylated to form sphingosine-1-phosphate (S1P), a potent signaling molecule involved in cell survival, proliferation, and migration. Alterations in sphingosine levels can, therefore, impact S1P signaling pathways.

The balance between these pro-apoptotic and pro-survival signals is critical in determining the ultimate cellular response to fumonisin exposure, which can range from apoptosis and necrosis to uncontrolled cell proliferation, a hallmark of cancer.[5]

Experimental Protocols for Assessing this compound Effects

The investigation of this compound's impact on sphingolipid metabolism typically involves a combination of in vivo and in vitro experimental approaches.

In Vivo Animal Studies

A common experimental workflow for assessing the effects of this compound in an animal model is outlined below.

Experimental_Workflow start Start: Animal Acclimatization diet Dietary Exposure: - Control Group (Fumonisin-free diet) - Treatment Group(s) (FB2-contaminated diet) start->diet monitoring In-life Monitoring: - Clinical signs of toxicity - Body weight - Feed consumption diet->monitoring sampling Sample Collection (at specified time points): - Blood (for serum/plasma) - Tissues (e.g., liver, kidney) monitoring->sampling biochem Biochemical Analysis: - Serum chemistry (e.g., liver enzymes) sampling->biochem sphingolipid Sphingolipid Analysis (LC-MS/MS): - Extraction of lipids - Chromatographic separation - Mass spectrometric detection and quantification sampling->sphingolipid data Data Analysis: - Statistical comparison between groups - Calculation of Sa/So ratio biochem->data sphingolipid->data end End: Histopathological Examination of Tissues data->end

Figure 2: Typical In Vivo Experimental Workflow.

Detailed Methodologies:

  • Animal Models: Common models include poultry (chickens, turkeys, ducks), swine, horses, and rodents (rats, mice).[8][9][10][11]

  • Fumonisin Administration: this compound is typically administered orally through contaminated feed. The concentration is carefully controlled and measured.

  • Sample Preparation for Sphingolipid Analysis:

    • Lipid Extraction: Lipids are extracted from homogenized tissues or plasma/serum using organic solvents, often a modified Bligh and Dyer or Folch method.

    • Internal Standards: A suite of deuterated or 13C-labeled sphingolipid internal standards is added prior to extraction for accurate quantification.

    • Hydrolysis (Optional): To measure total sphingoid bases, a base hydrolysis step may be included to release them from complex sphingolipids.

  • Analytical Instrumentation:

    • Liquid Chromatography (LC): Reversed-phase chromatography is typically used to separate the different sphingolipid species.

    • Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS) is employed for sensitive and specific detection and quantification of each analyte. Multiple reaction monitoring (MRM) is a common acquisition mode.

In Vitro Cell Culture Studies
  • Cell Lines: Hepatocyte, renal, and intestinal epithelial cell lines are frequently used to model target organ toxicity.[6][13]

  • Exposure: Purified this compound is added to the cell culture medium at various concentrations.

  • Endpoints:

    • Cytotoxicity Assays: MTT, LDH release, or other assays are used to assess cell viability.

    • Sphingolipid Analysis: Similar to in vivo studies, cellular lipids are extracted and analyzed by LC-MS/MS.

    • Molecular Assays: Western blotting, qPCR, or other techniques can be used to investigate the effects on specific signaling proteins and gene expression.

Logical Relationships in this compound Toxicity

The cascade of events from CerS inhibition to cellular toxicity can be represented as a logical progression.

Logical_Relationship inhibition This compound inhibits Ceramide Synthase (CerS) accumulation Accumulation of Sphinganine (Sa) and increase in Sa/So ratio inhibition->accumulation depletion Depletion of complex sphingolipids (e.g., Ceramides) inhibition->depletion signaling Altered Cellular Signaling: - Apoptosis - Proliferation - Cell Cycle accumulation->signaling depletion->signaling toxicity Cellular and Organ Toxicity: - Hepatotoxicity - Nephrotoxicity - Carcinogenesis signaling->toxicity

Figure 3: Logical Flow of this compound-Induced Toxicity.

Conclusion and Future Directions

This compound's primary mechanism of toxicity is the targeted inhibition of ceramide synthase, leading to a profound and predictable disruption of sphingolipid metabolism. The accumulation of sphinganine and the depletion of complex sphingolipids trigger a cascade of altered cellular signaling events, culminating in cellular dysfunction and organ damage. The Sa/So ratio remains a robust and sensitive biomarker for fumonisin exposure.

For researchers and drug development professionals, understanding this detailed mechanism is crucial. It provides a basis for:

  • Risk Assessment: Accurately evaluating the health risks associated with fumonisin contamination in food and feed.

  • Biomarker Development: Utilizing sphingolipid profiles as sensitive indicators of exposure and toxicity.

  • Therapeutic Intervention: Designing strategies to mitigate the toxic effects of fumonisins, potentially by targeting downstream signaling pathways or restoring sphingolipid homeostasis.

  • Drug Discovery: Using this compound as a tool to probe the complex roles of sphingolipids in health and disease, which can inform the development of novel therapeutics that modulate sphingolipid pathways for the treatment of cancer, metabolic disorders, and other conditions.

Future research should continue to explore the nuanced roles of specific ceramide synthase isoforms in fumonisin toxicity and further elucidate the complex interplay between altered sphingolipid metabolism and other cellular stress pathways, such as oxidative stress and endoplasmic reticulum stress.

References

Fumonisin B2: A Technical Guide to Producing Fungal Strains and Their Identification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumonisins are a group of mycotoxins produced by several species of filamentous fungi, primarily within the Fusarium and Aspergillus genera. Fumonisin B2 (FB2), a structural analogue of the more commonly known Fumonisin B1, is a mycotoxin of significant concern due to its potential carcinogenic properties and cytotoxic effects.[1] Unlike Fusarium species which typically produce a range of fumonisins including FB1, FB2, and FB3, several Aspergillus species, notably Aspergillus niger and Aspergillus welwitschiae, are significant producers of primarily this compound.[2][3][4] This guide provides an in-depth overview of the key fungal strains responsible for FB2 production, detailed methodologies for their identification, and quantification of the toxin.

This compound Producing Fungal Strains

The production of this compound is not ubiquitous among fungal species and is primarily associated with the following:

  • Aspergillus niger : This species is a major producer of FB2 and is frequently isolated from a variety of sources, including grapes, coffee beans, and maize.[1][2] Notably, many strains of A. niger produce only FB2, unlike Fusarium species which produce a mixture of fumonisins.[2][3] The production of FB2 by A. niger can be influenced by culture conditions such as water activity and the composition of the growth medium.[2][3]

  • Aspergillus welwitschiae : Morphologically similar to A. niger, A. welwitschiae is also a known producer of this compound.[5][6] Molecular methods are often required to differentiate between these two species accurately.

  • Fusarium verticillioides : This species is a well-known producer of a range of fumonisins, including FB1, FB2, and FB3, and is a common pathogen of maize.[1] While it produces FB2, it is often in conjunction with other fumonisin analogues.

Quantitative Data on this compound Production

The production of this compound by different fungal strains can vary significantly depending on the strain, substrate, and environmental conditions. The following tables summarize quantitative data from various studies.

Table 1: this compound Production by Aspergillus Species

Fungal SpeciesStrain(s)Substrate/MediumFB2 ConcentrationReference
Aspergillus nigerMultiple strainsGrapes29–293 µg/g[7]
Aspergillus nigerIndustrial strainsCzapek Yeast Autoclaved Agar with 5% NaCl (CYAS)Not specified, but highest production on this medium[2]
Aspergillus nigerFood industry strainsCornMean: 3553–10270 µg/kg[8]
Aspergillus nigerFood industry strainsRiceMean: 5455–9241 µg/kg[8]
Aspergillus nigerFood industry strainsWheat branMean: 5959–7709 µg/kg[8]
Aspergillus welwitschiaeMultiple isolatesNot specified16% of isolates produced FB2[9]

Table 2: Comparative Fumonisin Production by Fusarium verticillioides

Fungal SpeciesStrain(s)Substrate/MediumFumonisin ProfileFB2 Concentration RangeReference
Fusarium verticillioidesMultiple strainsVarious agar mediaFB1, FB2, FB3Lower than A. niger on some media[2][8]
Fusarium verticillioidesNot specifiedAbalone feedFB1 and FB2Higher concentrations at lower temperatures[10]

Experimental Protocols

Fungal Culture and Morphological Identification

Objective: To culture fungal isolates for subsequent identification and mycotoxin analysis.

Protocol:

  • Isolation: Isolate fungal strains from substrate samples (e.g., maize, grapes, coffee beans) by surface sterilizing the substrate and plating small sections onto Potato Dextrose Agar (PDA) or Malt Extract Agar (MEA).

  • Incubation: Incubate plates at 25-28°C for 5-7 days, or until fungal colonies are well-developed.

  • Sub-culturing: Sub-culture distinct colonies onto fresh PDA or MEA plates to obtain pure cultures.

  • Morphological Identification: Observe the macroscopic (colony color, texture, diameter) and microscopic (conidiophores, vesicles, conidia) characteristics of the pure cultures. While helpful, morphological identification, especially for distinguishing between A. niger and A. welwitschiae, can be challenging and should be confirmed by molecular methods.

Molecular Identification of this compound Producing Fungi

Objective: To accurately identify fungal isolates using PCR-based methods targeting species-specific genes or genes within the fumonisin biosynthetic pathway.

Protocol:

  • Mycelium Harvesting: Scrape fresh mycelium (~100-200 mg) from a pure culture grown on PDA or in a liquid medium.

  • Cell Lysis: Transfer the mycelium to a 1.5 mL microcentrifuge tube containing lysis buffer (e.g., 0.1 M Tris-HCl pH 8, 10 mM EDTA pH 8, 2.5 M NaCl, 3.5% CTAB) and sterile glass beads. Homogenize using a bead beater or vortex vigorously.

  • Protein Removal: Add Proteinase K and incubate at 60°C for 1 hour. Follow with a phenol:chloroform:isoamyl alcohol extraction to remove proteins and cellular debris.

  • DNA Precipitation: Precipitate the DNA from the aqueous phase using isopropanol or ethanol.

  • Washing and Resuspension: Wash the DNA pellet with 70% ethanol, air dry, and resuspend in TE buffer.

  • Quality Control: Assess the quality and quantity of the extracted DNA using a spectrophotometer (A260/A280 ratio) and by electrophoresis on an agarose gel.

The FUM1 gene, encoding a polyketide synthase, is a key gene in the fumonisin biosynthetic cluster and can be used as a marker for potential fumonisin-producing fungi.

PCR Reaction Mixture (25 µL):

ComponentFinal Concentration
10x PCR Buffer1x
dNTPs (10 mM)200 µM each
Forward Primer (10 µM)0.4 µM
Reverse Primer (10 µM)0.4 µM
Taq DNA Polymerase1.25 units
Template DNA50-100 ng
Nuclease-free waterto 25 µL

Primer Sequences for FUM1:

  • VERTF-1: 5'-GCGGGAATTCAAAAGTGGCC-3'

  • VERTF-2: 5'-GAGGGCGCGAAACGGATCGG-3'

Thermocycler Conditions:

StepTemperatureTimeCycles
Initial Denaturation95°C5 min1
Denaturation95°C30 sec35
Annealing58-62°C (optimize)45 sec
Extension72°C1 min
Final Extension72°C7 min1
Hold4°C

Analysis: Analyze the PCR products by electrophoresis on a 1.5% agarose gel stained with a DNA intercalating dye. The presence of an amplicon of the expected size indicates the presence of the FUM1 gene.

Quantification of this compound by LC-MS/MS

Objective: To accurately quantify the concentration of this compound in fungal cultures or contaminated matrices.

Protocol:

  • Homogenization: Homogenize a known amount of the fungal culture or ground sample (e.g., 5 grams) with an extraction solvent. A common solvent is a mixture of acetonitrile, water, and formic acid (e.g., 75:24:1, v/v/v) or methanol and water (e.g., 3:1, v/v).

  • Extraction: Shake or sonicate the mixture for a defined period (e.g., 30-60 minutes) to ensure efficient extraction of the mycotoxin.

  • Centrifugation: Centrifuge the extract to pellet solid debris.

  • Dilution and Filtration: Dilute an aliquot of the supernatant with a suitable solvent (e.g., the initial mobile phase of the LC method) and filter through a 0.22 µm syringe filter before injection into the LC-MS/MS system. For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary.

Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column is typically used (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient elution with two solvents is common:

    • Solvent A: Water with a small amount of formic acid (e.g., 0.1%) and/or ammonium formate.

    • Solvent B: Methanol or acetonitrile with a small amount of formic acid.

  • Flow Rate: Typically in the range of 0.2-0.4 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.

Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used for fumonisins.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for this compound.

    • Precursor Ion (m/z): [M+H]+ for FB2 is approximately 706.4.

    • Product Ions (m/z): Characteristic fragment ions are selected for quantification and confirmation.

  • Calibration: A calibration curve is constructed using certified this compound standards to quantify the analyte in the samples.

Visualizations

This compound Biosynthesis Pathway

The biosynthesis of fumonisins is a complex process involving a cluster of genes known as the FUM gene cluster. The pathway begins with the synthesis of a polyketide backbone, followed by a series of enzymatic modifications.

Fumonisin_B2_Biosynthesis Acetyl_CoA Acetyl-CoA + Malonyl-CoA Polyketide Linear Polyketide Backbone Acetyl_CoA->Polyketide FUM1 Amino_Polyketide 2-amino-polyketide-3-one Polyketide->Amino_Polyketide FUM8 Alanine Alanine Alanine->Amino_Polyketide FUM8 Hydroxylated_Intermediate Hydroxylated Intermediate Amino_Polyketide->Hydroxylated_Intermediate FUM6 Esterified_Intermediate Esterified Intermediate Hydroxylated_Intermediate->Esterified_Intermediate Other FUM genes FB2 This compound Esterified_Intermediate->FB2 FUM1 FUM1 (Polyketide Synthase) FUM8 FUM8 (Amino-transferase) FUM6 FUM6 (P450 monooxygenase) Other_FUM_genes Other FUM genes (e.g., FUM7, FUM10, FUM11)

Caption: Proposed biosynthetic pathway for this compound.

Experimental Workflow for Fungal Identification and FB2 Quantification

This workflow outlines the key steps from sample collection to the final analysis of this compound.

Experimental_Workflow Sample Sample Collection (e.g., Grapes, Maize) Isolation Fungal Isolation (PDA/MEA plates) Sample->Isolation Pure_Culture Pure Fungal Culture Isolation->Pure_Culture DNA_Extraction DNA Extraction Pure_Culture->DNA_Extraction Toxin_Extraction This compound Extraction Pure_Culture->Toxin_Extraction PCR PCR Amplification (e.g., FUM1 gene) DNA_Extraction->PCR Gel_Electrophoresis Agarose Gel Electrophoresis PCR->Gel_Electrophoresis Identification Molecular Identification Gel_Electrophoresis->Identification LC_MSMS LC-MS/MS Analysis Toxin_Extraction->LC_MSMS Quantification Quantification of FB2 LC_MSMS->Quantification

Caption: Workflow for fungal identification and FB2 analysis.

Conclusion

The identification and quantification of this compound and its producing fungal strains are critical for food safety and toxicological studies. The methodologies outlined in this guide, from classical microbiological techniques to advanced molecular and analytical approaches, provide a comprehensive framework for researchers in this field. The provided data and visualizations serve as a valuable resource for understanding the key fungal players in FB2 contamination and the pathways leading to its production. Further research is warranted to fully elucidate the regulatory mechanisms of FB2 biosynthesis and to develop more effective strategies for its control in agricultural commodities.

References

Methodological & Application

Fumonisin B2 extraction protocol from corn and maize-based feed

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Extraction of Fumonisin B2 from Corn and Maize-Based Feed

Introduction

Fumonisins are mycotoxins produced primarily by Fusarium species, which are common contaminants of corn and maize-based products worldwide.[1] this compound (FB2), along with Fumonisin B1 (FB1), is one of the most abundant and biologically significant analogues.[1] Due to their potential health risks to humans and animals, including being classified as possible human carcinogens (class 2B) by the International Agency for Research on Cancer (IARC), regulatory bodies have set maximum acceptable levels in food and feed.[1] Accurate and reliable quantification of FB2 is therefore essential for food safety and quality control.

This document provides detailed protocols for the extraction of this compound from corn and maize-based feed for analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

The extraction of fumonisins from solid matrices like corn involves a solid-liquid extraction step to transfer the analytes into a solvent phase. Fumonisins are polar compounds, soluble in solvents like methanol, acetonitrile, and water.[2] The initial extract often contains matrix components that can interfere with analysis. Therefore, a cleanup step, commonly using immunoaffinity columns (IAC), is employed to isolate the fumonisins.[2][3][4] Finally, the purified extract is analyzed. Since fumonisins are not naturally fluorescent, they require derivatization with a reagent like o-phthaldialdehyde (OPA) for fluorescence detection (FLD), or they can be detected directly and with high sensitivity using mass spectrometry (MS).[1][2]

Data Presentation

Quantitative data from various validated methods are summarized below for easy comparison.

Table 1: Comparison of this compound Extraction Solvents and Methods

Extraction SolventCleanup MethodMatrixKey FindingsReference
Acetonitrile/Methanol/Water (25/25/50, v/v/v)Immunoaffinity Column (IAC)Corn, Corn ProductsEffective for both FB1 and FB2 determination.[2][3][4]
Methanol/Water (3:1, v/v)None (Direct Injection)CornUsed with ultrasonic extraction for a rapid LC-MS/MS method.[1]
Acetonitrile/Water (50/50, v/v)Immunoaffinity Column (IAC)Rodent FeedSuitable for feed matrices.[5]
Acidified 70% Aqueous Methanol (pH 4.0)Not specifiedCorn-based infant foodsProvided the best overall performance compared to other solvents in the study.[6]
Methanol/0.1 M Sodium Phosphate Buffer (pH 3) (1+1)C18 CartridgeBreakfast CerealsEffective for processed foods.[7]

Table 2: Performance Characteristics of this compound Extraction Protocols

Analytical MethodMatrixSpiking LevelAverage Recovery (%)RSD (%)LODLOQReference
HPLC-FLD (with IAC)Dried Corn, Fresh Corn, Corn Snack, Corn Flake0.2 - 3.0 ppm70.0 - 106.0%4.7 - 20.0%0.07 ppmNot specified[2]
LC-MS/MS (Ultrasonic Extraction)Corn11.7 - 1500 µg/kg94.7 - 99.8%3.5 - 7.9% (Intra-day)2.5 µg/kg8.3 µg/kg[1]
LC/MS (with IAC)Corn200 & 500 ng/g (total FB1+FB2)90.4 - 101% (for both)2.8 - 7.1%Not specifiedNot specified[3]
HPLC-DAD (MSPD)Maize3 spike levels71.0 - 119.7%< 15.7%1 µg/g2.0 µg/g[8]

RSD: Relative Standard Deviation; LOD: Limit of Detection; LOQ: Limit of Quantification; HPLC-FLD: High-Performance Liquid Chromatography with Fluorescence Detection; LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry; HPLC-DAD: High-Performance Liquid Chromatography with Diode-Array Detection; MSPD: Matrix Solid-Phase Dispersion.

Experimental Protocols

Protocol 1: Extraction with Immunoaffinity Column (IAC) Cleanup and HPLC Analysis

This protocol is a robust method widely used for regulatory and research purposes, involving a specific cleanup step for high purity.[3][4]

1. Apparatus and Reagents

  • High-speed blender

  • Shaker

  • Centrifuge

  • Filter paper (e.g., Whatman No. 4)

  • Immunoaffinity columns (IAC) specific for fumonisins

  • Evaporation system (e.g., nitrogen evaporator)

  • HPLC system with fluorescence detector (FLD) or mass spectrometer (MS)

  • Analytical column (e.g., C18)

  • Solvents: Acetonitrile, Methanol (HPLC grade), Deionized water

  • Reagents: Phosphate-buffered saline (PBS), o-phthaldialdehyde (OPA) reagent (for FLD)

  • Extraction Solvent: Acetonitrile/Methanol/Water (25/25/50, v/v/v).[2][3][4]

2. Sample Preparation

  • Obtain a representative sample of corn or maize-based feed.[9]

  • Grind the sample to a fine powder (e.g., to pass a 0.8 mm sieve) to ensure homogeneity.[3]

3. Extraction

  • Weigh 10-25 g of the homogenized sample into a blender jar.[5]

  • Add 40-50 mL of the extraction solvent (Acetonitrile/Methanol/Water).

  • Blend at high speed for 2-3 minutes.

  • Filter the extract through filter paper.

4. Immunoaffinity Column Cleanup

  • Dilute a portion of the filtered extract with PBS (e.g., dilute 1 mL of extract with 4 mL of PBS).[10]

  • Pass the diluted extract through the fumonisin-specific immunoaffinity column at a slow, steady flow rate (approx. 1 mL/min).[10]

  • Wash the column with PBS to remove unbound matrix components.

  • Elute the bound fumonisins from the column using methanol.[5][11]

  • Evaporate the methanol eluate to dryness under a gentle stream of nitrogen.

5. Analysis (HPLC-FLD)

  • Reconstitute the dried residue in a known volume (e.g., 200 µL) of acetonitrile/water (50/50, v/v).[2]

  • For fluorescence detection, perform a pre-column derivatization step.[2] Mix an aliquot of the reconstituted sample (e.g., 50 µL) with OPA reagent (e.g., 50 µL).[2]

  • Vortex for 30 seconds and inject a specific volume (e.g., 20 µL) into the HPLC system exactly 3 minutes after adding the OPA reagent.[2]

  • Quantify FB2 based on the peak area by comparing it to a calibration curve prepared from FB2 standards.[2] The retention time for FB2 is typically longer than for FB1.[2]

Protocol 2: Rapid Ultrasonic Extraction with LC-MS/MS Analysis

This method is simpler and faster as it omits the IAC cleanup, relying on the high selectivity and sensitivity of LC-MS/MS.[1]

1. Apparatus and Reagents

  • Laboratory mill

  • Ultrasonic bath

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system

  • Analytical column (e.g., Zorbax Eclipse XDB-C18)[1]

  • Solvents: Methanol, Acetonitrile (LC-MS grade), Deionized water, Formic acid

  • Extraction Solvent: Methanol/Water (3:1, v/v).[1]

2. Sample Preparation

  • Dry and grind fresh corn samples to a fine meal using a laboratory mill.[1]

3. Extraction

  • Weigh 5 g of the ground sample into a polypropylene tube.[1]

  • Add 25 mL of the extraction solvent (Methanol/Water, 3:1, v/v).[1]

  • Extract the sample in an ultrasonic bath for 10 minutes. This duration was found to achieve complete extraction.[1]

  • Centrifuge the extract at high speed (e.g., 5000g) for 5 minutes.[5]

4. Analysis (LC-MS/MS)

  • Take the supernatant from the centrifuged sample.

  • Directly inject an aliquot of the supernatant into the LC-MS/MS system.[1] A simple dilution with the mobile phase may be performed if necessary.

  • Separate FB2 using a suitable mobile phase, such as methanol–water–formic acid (75:25:0.2, v/v/v).[1]

  • Detect and quantify FB2 using positive electrospray ionization (ESI+) and selected ion monitoring or multiple reaction monitoring (MRM) modes.

  • Quantify against a calibration curve, preferably using matrix-matched standards to compensate for any matrix effects.[1]

Mandatory Visualization

The following diagram illustrates the general workflow for this compound extraction and analysis.

Fumonisin_Extraction_Workflow This compound Extraction and Analysis Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Purification / Cleanup cluster_analysis Analysis Sample Obtain Representative Sample (Corn / Maize Feed) Grind Grind to Fine Powder Sample->Grind Weigh Weigh Homogenized Sample Grind->Weigh AddSolvent Add Extraction Solvent (e.g., ACN/MeOH/H2O) Weigh->AddSolvent Extract Extract (Blender / Shaker / Ultrasonication) AddSolvent->Extract Separate Separate Solids (Filtration / Centrifugation) Extract->Separate Dilute Dilute Extract with PBS Separate->Dilute Protocol 1 NoCleanup Direct Analysis (for LC-MS/MS) Separate->NoCleanup Protocol 2 IAC Apply to Immunoaffinity Column (IAC) Dilute->IAC Wash Wash Column IAC->Wash Elute Elute Fumonisins with Methanol Wash->Elute Drydown Evaporate to Dryness Elute->Drydown Reconstitute Reconstitute in Solvent Drydown->Reconstitute Inject Inject into LC System NoCleanup->Inject Derivatize Derivatize with OPA (for HPLC-FLD) Reconstitute->Derivatize Derivatize->Inject Quantify Detect & Quantify FB2 Inject->Quantify

Caption: Workflow for this compound extraction from corn and maize-based feed.

References

Application Note: LC-MS/MS Analysis of Fumonisin B2 in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fumonisin B2 (FB2) is a mycotoxin produced primarily by Fusarium species, which are common contaminants of corn and other grains.[1][2] Structurally, FB2 is a diester of propane-1,2,3-tricarboxylic acid and a 19-carbon aminopolyhydroxyalkyl chain.[1] Due to its potential carcinogenicity, the International Agency for Research on Cancer (IARC) has classified fumonisins as category 2B carcinogens.[3] Exposure to FB2 can lead to various adverse health effects in animals and is linked to diseases in humans.[3][4] Consequently, sensitive and reliable analytical methods are required to monitor FB2 levels in complex biological matrices for toxicological studies, human biomonitoring, and food safety assessments.[4][5]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for mycotoxin analysis due to its high sensitivity, specificity, and ability to handle complex sample matrices without the need for derivatization.[1] This application note provides detailed protocols for the extraction, cleanup, and quantification of this compound in various biological matrices, including urine, plasma/serum, and tissue, using LC-MS/MS.

Principle of the Method

The overall workflow for the analysis of this compound involves three main stages: sample preparation, chromatographic separation, and mass spectrometric detection.

  • Sample Preparation: The initial step involves extracting FB2 from the biological matrix. This is typically achieved using a liquid-liquid extraction (LLE) with a polar organic solvent mixture, such as methanol/water or acetonitrile/water.[6][7] For plasma or serum, a protein precipitation step is included. For tissue samples, homogenization is required. To remove interfering matrix components like salts, pigments, and phospholipids, a cleanup step is crucial. Common cleanup techniques include solid-phase extraction (SPE) using cartridges like C18 or Oasis HLB, and immunoaffinity columns (IAC) which offer high selectivity.[7][8][9] For urine samples, an enzymatic hydrolysis step using β-glucuronidase can be employed to measure total FB2, including its conjugated metabolites.[5]

  • LC Separation: The cleaned-up extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Separation is typically achieved on a reverse-phase C18 column using a gradient elution with a mobile phase consisting of water and an organic solvent (methanol or acetonitrile), often modified with an acid like formic acid to improve peak shape and ionization efficiency.[3][6]

  • MS/MS Detection: The column eluent is introduced into a tandem mass spectrometer, usually equipped with an electrospray ionization (ESI) source operating in positive ion mode.[3][6] Quantification is performed using multiple reaction monitoring (MRM), which provides excellent specificity and sensitivity by monitoring a specific precursor ion to product ion transition for FB2.

Experimental Workflow

The general procedure for analyzing this compound in biological samples is outlined below.

LC-MS/MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Biological Sample (Urine, Plasma, Tissue) Homogenize Homogenization (Tissue only) Extract Extraction (e.g., ACN/Water) Sample->Extract Homogenize->Extract For Tissue Cleanup Cleanup (SPE or IAC) Extract->Cleanup Evaporate Evaporation & Reconstitution Cleanup->Evaporate LC LC Separation (C18 Column) Evaporate->LC MS MS/MS Detection (ESI+, MRM) LC->MS Data Data Acquisition & Quantification MS->Data

General workflow for this compound analysis.

Detailed Protocols

Sample Preparation Protocols

Protocol 1: Human Urine

This protocol includes an optional enzymatic hydrolysis step to measure total FB2.

  • Hydrolysis (Optional): To 1 mL of urine sample in a centrifuge tube, add 1 mL of β-glucuronidase enzyme solution (e.g., 2000 units in acetate buffer).[5] Vortex and incubate at 37°C overnight.

  • Centrifugation: Centrifuge the sample at 3500 rpm for 15 minutes.[10]

  • Extraction: Transfer the supernatant to a new tube and add 3 mL of 100% methanol. Vortex well.[10] Let the mixture sit for 10 minutes, then vortex again. Centrifuge at 3500 rpm for 15 minutes.[10]

  • SPE Cleanup (Oasis HLB):

    • Condition an Oasis HLB SPE cartridge with 5 mL of methanol, followed by 5 mL of water.

    • Load the supernatant from the extraction step onto the cartridge.

    • Wash the cartridge with 5 mL of 20% methanol in water to remove polar interferences.[5]

    • Elute FB2 with 5 mL of methanol followed by 5 mL of acetonitrile.[5]

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.[10] Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 50:50 methanol/water with 0.2% formic acid).

Protocol 2: Human Plasma/Serum

This protocol uses protein precipitation followed by phospholipid removal.

  • Precipitation: To 100 µL of plasma or serum, add 300 µL of 1% formic acid in acetonitrile.

  • Vortex & Centrifuge: Vortex the mixture vigorously for 1 minute to precipitate proteins. Centrifuge at 10,000 rpm for 10 minutes.

  • Cleanup (Phospholipid Removal): Transfer the supernatant to a phospholipid removal plate (e.g., Ostro™ 96-well plate).[11]

  • Filtration: Collect the flow-through by applying a vacuum or by centrifugation.

  • Evaporation & Reconstitution: Evaporate the collected filtrate to dryness under nitrogen. Reconstitute the residue in 200 µL of the initial mobile phase.

Protocol 3: Animal Tissue (e.g., Liver, Muscle)

This protocol is for the extraction of FB2 from solid tissue samples.

  • Homogenization: Weigh 1 g of tissue and place it in a 15 mL centrifuge tube. Add 2 mL of water and homogenize using a tissue homogenizer.[11]

  • Extraction: Add 3 mL of 1% formic acid in acetonitrile to the homogenized sample.[11] Vortex vigorously for 5 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes.

  • Cleanup: Transfer the supernatant to a clean tube and proceed with SPE cleanup as described in Protocol 1 (Step 4) .

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in 200 µL of the initial mobile phase.

Sample Preparation Workflow urine Urine Sample hydrolysis Enzymatic Hydrolysis (Optional) urine->hydrolysis plasma Plasma/Serum Sample ppt Protein Precipitation (ACN + Formic Acid) plasma->ppt tissue Tissue Sample homogenize Homogenization + Extraction tissue->homogenize cleanup_spe SPE Cleanup (Oasis HLB) hydrolysis->cleanup_spe cleanup_pl Phospholipid Removal ppt->cleanup_pl homogenize->cleanup_spe drydown Evaporate & Reconstitute cleanup_spe->drydown cleanup_pl->drydown final Final Extract for LC-MS/MS drydown->final

Sample preparation schemes for different matrices.
LC-MS/MS Instrumental Analysis

The following tables summarize recommended starting conditions for the chromatographic separation and mass spectrometric detection of this compound.

Table 1: Recommended Liquid Chromatography Conditions

ParameterRecommended ConditionAlternative Conditions
Column CORTECS C18 (2.1 x 100 mm, 1.6 µm)[3][12]Zorbax Eclipse XDB-C18 (2.1 x 150 mm, 3.5 µm)[6]
Mobile Phase A 0.2% Formic Acid in Water[3]1.5 mM Formic Acid (pH 3.3)[8]
Mobile Phase B 0.2% Formic Acid in Methanol[3]Methanol[6][8] or Acetonitrile
Flow Rate 0.4 mL/min[3]0.2 - 0.5 mL/min[6][8]
Column Temp. 40 °C[3]30 - 40 °C[6][8]
Injection Vol. 10 µL5 - 20 µL
Gradient Program 0 min (10% B), 0-6 min (linear to 90% B), 6-8 min (hold 90% B), 8-8.1 min (linear to 10% B), 8.1-10 min (hold 10% B)[3]Isocratic: Methanol/Water/Formic Acid (75:25:0.2, v/v/v)[6]

Table 2: Recommended Mass Spectrometry Conditions

ParameterRecommended Condition
Instrument Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 2.5 - 3.5 kV[3][6]
Ion Source Temp. 120 °C[6]
Desolvation Temp. 350 - 500 °C[3][6]
Desolvation Gas Flow 600 - 800 L/h (Nitrogen)[3][6]
Collision Gas Argon
Detection Mode Multiple Reaction Monitoring (MRM)

Table 3: MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound (FB2) 706.4[13]334.310035
352.310038
688.410030

Note: Collision energy values are instrument-dependent and should be optimized.

Method Performance Data

The performance of LC-MS/MS methods for this compound analysis is highly dependent on the matrix and the specific sample preparation protocol employed. The following table summarizes typical performance characteristics reported in the literature.

Table 4: Summary of Method Performance Characteristics

MatrixCleanup MethodLOD (µg/kg or µg/L)LOQ (µg/kg or µg/L)Recovery (%)Reference
Corn Ultrasonic Extraction2.5 µg/kg8.3 µg/kg92.6 - 98.5[6]
Corn Immunoaffinity Column0.19 mg/kg0.59 mg/kg93.6 - 108.6[13]
Chicken Feed Dilution-160 µg/kg82.6 - 115.8[3][12]
Chicken Excreta Dilution & Hydrolysis-160 µg/kg82.6 - 115.8[3][12]
Human Urine Immunoaffinity Column-10 ng/mL> 73.4[9]

LOD: Limit of Detection; LOQ: Limit of Quantitation.

Conclusion

The protocols described in this application note provide a robust framework for the sensitive and specific quantification of this compound in diverse and complex biological matrices. The combination of optimized sample preparation techniques with advanced LC-MS/MS analysis allows for reliable detection at levels relevant for human biomonitoring and toxicological risk assessment. Researchers should perform in-house validation of these methods to ensure they meet the specific requirements of their studies and instrumentation.

References

Application Notes and Protocols for Immunoaffinity Column Cleanup of Fumonisin B2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of Fumonisin B2 (FB2) from various sample matrices using immunoaffinity column (IAC) cleanup. The methodologies described herein are based on established and validated analytical methods, ensuring high selectivity and recovery of the target mycotoxin.

Introduction

Fumonisins are mycotoxins produced by several species of Fusarium fungi, with Fumonisin B1 (FB1) and this compound (FB2) being the most common and toxicologically significant.[1] Accurate quantification of these toxins in food and feed is crucial for regulatory compliance and consumer safety. Immunoaffinity column cleanup is a highly specific and efficient sample preparation technique that utilizes monoclonal antibodies to isolate fumonisins from complex sample matrices.[2][3] This method significantly reduces matrix interference, leading to cleaner chromatograms and more reliable analytical results.[3][4]

Principle of Immunoaffinity Column Cleanup

The immunoaffinity column contains a solid support with monoclonal antibodies specific to fumonisins covalently bound to it. When a sample extract is passed through the column, the fumonisin molecules (both FB1 and FB2) bind to the antibodies. Other matrix components are washed away. Subsequently, a specific elution solvent is used to disrupt the antibody-antigen binding, releasing the purified fumonisins for analysis by techniques such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD) or mass spectrometry (MS).[2][3][5]

Quantitative Data Summary

The following tables summarize the performance characteristics of immunoaffinity column cleanup for this compound determination in various food matrices.

Table 1: Recovery Rates of this compound Using Immunoaffinity Column Cleanup

Food MatrixSpiking Level (µg/kg)Recovery Rate (%)Analytical MethodReference
Corn20090.4 - 101LC-MS[6]
Corn50090.4 - 101LC-MS[6]
Corn Products15079 - 102LC-MS/MS[7]
Corn Products25079 - 102LC-MS/MS[7]
Dried Corn200 - 300070.0 - 106.0HPLC-FLD[8]
Corn Flakes200 - 300070.0 - 106.0HPLC-FLD[8]
Various Foods*-70 - 120HPLC-FLD[9]

*Dried figs, raisins, dates, corn, cornmeal, wheat flour, and rice.[9]

Table 2: Method Performance Characteristics for this compound Analysis

ParameterMatrixValueAnalytical MethodReference
Limit of Detection (LOD)-0.012 µg/mLHPLC-FLD[9]
Limit of Quantification (LOQ)Corn12 µg/kgLC-MS/MS[7]
Repeatability (RSDr)Corn1.9 - 12.6%LC-MS[7]
Reproducibility (RSDR)Corn18.2 - 25.5%LC-MS[7]
Repeatability (RSDr)Corn Flakes8 - 22%HPLC-FLD[10]
Reproducibility (RSDR)Corn Flakes26 - 35%HPLC-FLD[10]

Experimental Protocols

This section details the step-by-step procedures for sample preparation, immunoaffinity column cleanup, and subsequent analysis of this compound.

Sample Preparation and Extraction

The goal of this step is to efficiently extract fumonisins from the solid sample matrix into a liquid phase.

  • Reagents and Materials:

    • Methanol (LC Grade)

    • Acetonitrile (LC Grade)

    • Deionized Water

    • Phosphate-Buffered Saline (PBS), pH 7.0

    • Extraction Solvent: Acetonitrile/Methanol/Water (25:25:50, v/v/v) or Methanol/Water (8:2, v/v)

    • High-speed blender

    • Centrifuge and centrifuge tubes

    • Fluted filter paper

  • Protocol:

    • Obtain a representative sample and grind it to a fine powder.

    • Weigh 20-50 g of the ground sample into a blender jar.

    • Add 50-100 mL of the chosen extraction solvent.

    • Blend at high speed for 2-3 minutes.[5]

    • Centrifuge the extract at 4000 rpm for 10 minutes or filter through fluted filter paper to separate the solid particles.[1][8]

    • Transfer a known volume (e.g., 10 mL) of the filtered extract to a clean vessel.

    • Dilute the extract with PBS (e.g., add 40 mL of PBS to 10 mL of extract) and mix well.[8]

    • Filter the diluted extract through a glass microfiber filter. The filtrate is now ready for immunoaffinity column cleanup.

Immunoaffinity Column Cleanup

This is the core purification step. It is crucial to maintain a slow and steady flow rate for optimal binding.

  • Reagents and Materials:

    • Fumonisin-specific immunoaffinity columns

    • Methanol (LC Grade), 100%

    • Deionized Water

    • Washing Solution: Phosphate-Buffered Saline (PBS)

    • Elution Solvent: Methanol or Methanol with 2% Acetic Acid

    • Collection vials

    • Vacuum manifold or syringe pump (optional, for controlling flow rate)

  • Protocol:

    • Allow the immunoaffinity column to reach room temperature before use.

    • Remove the top cap and place the column on a stand or vacuum manifold.

    • Pass 2 mL of PBS through the column to equilibrate it. Do not allow the column to go dry.

    • Load the filtered and diluted sample extract onto the column at a slow flow rate (approximately 1-2 drops per second).

    • Wash the column with 10 mL of PBS to remove any unbound matrix components. Pass air through the column to dry the column bed.

    • Place a clean collection vial under the column.

    • Elute the bound fumonisins by adding the elution solvent. A common protocol is to add 1.5 - 3 mL of methanol.[4][8] Some methods suggest a two-step elution with methanol followed by water.[7]

    • Allow the eluent to remain in contact with the column for a few minutes to ensure complete disruption of the antibody-toxin binding before allowing it to flow into the collection vial.

    • The collected eluate contains the purified this compound (and other fumonisins).

Post-Cleanup Processing and Analysis

The purified eluate is prepared for injection into the analytical instrument.

  • For HPLC-FLD Analysis:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.[8]

    • Reconstitute the residue in a known volume (e.g., 200 µL) of acetonitrile/water (50:50, v/v).[8]

    • Derivatize the fumonisins with o-phthaldialdehyde (OPA) reagent to make them fluorescent.[11] This step is crucial for sensitive fluorescence detection.

    • Inject the derivatized solution into the HPLC-FLD system.

  • For LC-MS/MS Analysis:

    • The eluate can often be directly injected into the LC-MS/MS system.[7]

    • Alternatively, the eluate can be evaporated and reconstituted in the initial mobile phase for improved chromatographic peak shape.

Visual Representations

The following diagrams illustrate the key workflows and relationships in this compound purification.

G cluster_extraction Sample Extraction cluster_iac Immunoaffinity Column Cleanup cluster_analysis Analysis Sample Ground Sample Extraction Add Extraction Solvent (e.g., ACN/MeOH/H2O) Sample->Extraction Blend Blend at High Speed Extraction->Blend Filter Centrifuge/Filter Blend->Filter Dilute Dilute with PBS Filter->Dilute Load Load Diluted Extract Dilute->Load Wash Wash with PBS Load->Wash Elute Elute with Methanol Wash->Elute Purified Purified this compound Elute->Purified Derivatize Derivatize with OPA (for HPLC-FLD) Purified->Derivatize Analyze HPLC-FLD or LC-MS/MS Analysis Purified->Analyze Derivatize->Analyze

Caption: Experimental workflow for this compound purification.

G cluster_principle Principle of Immunoaffinity Cleanup start Sample Extract (this compound + Matrix) iac Immunoaffinity Column (Anti-Fumonisin Antibodies) start->iac bind Specific Binding (this compound binds to antibodies) iac->bind wash Washing Step (Matrix components washed away) bind->wash elute Elution Step (Antibody-Toxin bond is broken) wash->elute end Purified this compound elute->end

Caption: Logical relationship of the immunoaffinity cleanup process.

References

Application Note: Hochsensitive Quantifizierung von Fumonisin B2 mittels HPLC-FLD nach Derivatisierung mit o-Phthaldialdehyd

Author: BenchChem Technical Support Team. Date: November 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung

Dieses Anwendungsmerkblatt beschreibt eine detaillierte Methode zur Quantifizierung von Fumonisin B2 (FB2) in verschiedenen Matrices. Fumonisinen, Mykotoxinen, die von Fusarium-Pilzen produziert werden, fehlt es an systemeigener Fluoreszenz, was ihren direkten Nachweis mittels Fluoreszenzdetektion erschwert.[1][2][3] Um diese Einschränkung zu überwinden, wird eine Vorsäulenderivatisierung mit o-Phthaldialdehyd (OPA) in Gegenwart von 2-Mercaptoethanol (2-ME) durchgeführt.[4][5] Diese Reaktion führt zur Bildung hochfluoreszierender Isoindol-Derivate, die eine empfindliche und selektive Quantifizierung mittels Hochleistungsflüssigkeitschromatographie mit Fluoreszenzdetektion (HPLC-FLD) ermöglichen.[1][6] Die hier beschriebene Methode ist robust, empfindlich und für die Routineanalyse von FB2 in Forschungs- und Qualitätskontrolllaboren geeignet.

Einleitung

This compound, ein Mykotoxin, das häufig in Mais und anderen Getreideprodukten vorkommt, stellt ein erhebliches Risiko für die Gesundheit von Mensch und Tier dar.[1][7] Eine genaue und empfindliche Quantifizierung ist für die Lebensmittelsicherheit und die toxikologische Forschung von entscheidender Bedeutung. Die HPLC-FLD ist eine weit verbreitete Analysetechnik für die Bestimmung von Fumonisinen.[6][8] Da Fumonisine keine natürlichen Fluorophore besitzen, ist ein Derivatisierungsschritt zur Einführung einer fluoreszierenden Markierung unerlässlich.[1][2][3] Die Reaktion von primären Aminen, wie sie in der FB2-Struktur vorhanden sind, mit OPA und einem Thiol (z. B. 2-ME) ist eine schnelle und effiziente Methode zur Erzeugung stark fluoreszierender Derivate.[1] Dieses Dokument enthält ein detailliertes Protokoll für die Probenvorbereitung, die OPA-Derivatisierung und die anschließende HPLC-FLD-Analyse von this compound.

Quantitative Datenzusammenfassung

Die Leistungsfähigkeit der Methode wird durch die folgenden quantitativen Parameter belegt, die aus verschiedenen Studien zusammengetragen wurden.

Tabelle 1: Leistungsmerkmale der HPLC-FLD-Methode für this compound (FB2) nach OPA-Derivatisierung

ParameterThis compound (FB2)ReferenzmatrixQuelle
Nachweisgrenze (LOD)0,012 µg/mLVerschiedene Lebensmittel[1][9]
0,26 mg/kgMais[4]
0,07 ppmMaisprodukte[10]
Bestimmungsgrenze (LOQ)Nicht spezifiziert--
Linearitätsbereich0,0625 - 2,50 µg/gStandardlösungen[5]
0,025 - 4 ppmStandardlösungen[10]
Wiederfindung85,6 % - 119,2 %Mais[4][5]
70,0 % - 106,0 %Maisprodukte[10]
Intraday-Präzision (RSD)0,83 %Standardlösungen[1][9]

Hinweis: Die Werte können je nach spezifischer Matrix, Probenvorbereitungsmethode und den verwendeten instrumentellen Bedingungen variieren.

Experimentelle Protokolle

Vorbereitung des OPA-Derivatisierungsreagenzes

Das OPA-Reagenz sollte wöchentlich frisch zubereitet und vor Licht geschützt bei Raumtemperatur gelagert werden.[5][10]

  • 40 mg o-Phthaldialdehyd (OPA) in 1 mL Methanol lösen.[1][5][10]

  • 5 mL einer 0,1 M Natriumtetraboratlösung hinzufügen.[1][5][10]

  • 50 µL 2-Mercaptoethanol (2-ME) hinzufügen und gut mischen.[1][5][10]

Probenvorbereitung (Allgemeines Protokoll)

Die Probenvorbereitung ist entscheidend für die Entfernung von Matrixinterferenzen. Die Wahl der Methode hängt von der Probenmatrix ab. Immunoaffinitätssäulen (IAC) und Festphasenextraktion (SPE) sind gängige Aufreinigungstechniken.[8][9]

a) Extraktion:

  • Eine bekannte Menge der homogenisierten Probe mit einem geeigneten Extraktionslösungsmittel (z. B. Acetonitril/Methanol/Wasser-Gemisch) extrahieren.[10]

  • Die Mischung schütteln oder vortexen und anschließend zentrifugieren oder filtrieren, um den Überstand zu sammeln.

b) Aufreinigung mittels Immunoaffinitätssäulen (IAC) (empfohlen):

  • Den pH-Wert des Extrakts nach Bedarf anpassen.

  • Den Extrakt auf eine vor-konditionierte IAC-Säule laden.

  • Die Säule mit einem Puffer (z. B. PBS) waschen, um unspezifisch gebundene Substanzen zu entfernen.[9]

  • Die Fumonisine mit einem geeigneten Elutionsmittel (z. B. Acetonitril/Wasser) eluieren.[9]

  • Das Eluat zur Trockne eindampfen und in einem geeigneten Lösungsmittel für die HPLC-Analyse rekonstituieren.[9]

Vorsäulenderivatisierung

Die Derivatisierung kann manuell oder automatisiert mit einem Autosampler durchgeführt werden.[1][11]

  • Eine geeignete Menge des aufgereinigten Probenextrakts oder der Standardlösung in ein HPLC-Vial geben.

  • Das OPA-Reagenz hinzufügen (typischerweise im Verhältnis 1:1 oder wie optimiert).

  • Die Mischung für eine definierte Zeit (z. B. 1-5 Minuten) bei Raumtemperatur inkubieren.[1] Die OPA-Derivate sind nur für eine begrenzte Zeit stabil (ca. 15 Minuten), daher sollte die Injektion zeitnah nach der Derivatisierung erfolgen.[4][5]

HPLC-FLD-Bedingungen

Die folgenden Bedingungen dienen als Ausgangspunkt und können je nach verwendetem HPLC-System und Säule optimiert werden.

  • HPLC-Säule: C18-Umkehrphasensäule (z. B. 150 mm x 4,6 mm, 5 µm Partikelgröße).[12]

  • Mobile Phase: Gradienten- oder isokratische Elution mit einer Mischung aus einem organischen Lösungsmittel (Acetonitril oder Methanol) und einem wässrigen Puffer (z. B. 0,1 M Natriumphosphatpuffer oder 0,1 % Essigsäure), dessen pH-Wert auf etwa 3,2-3,4 eingestellt ist.[4][10]

  • Flussrate: 1,0 mL/min.[4]

  • Säulentemperatur: 32 °C.[9]

  • Injektionsvolumen: 20 µL.[10]

  • Fluoreszenzdetektor-Wellenlängen:

    • Anregung (Ex): 335 nm.[4]

    • Emission (Em): 440 nm.[4]

Visualisierungen

Experimenteller Arbeitsablauf

experimental_workflow cluster_sample_prep Probenvorbereitung cluster_derivatization Derivatisierung cluster_analysis Analyse sample Probenahme extraction Extraktion (ACN/MeOH/H2O) sample->extraction Homogenisierung cleanup Aufreinigung (IAC oder SPE) extraction->cleanup Extrakt derivatization Vorsäulenderivatisierung mit OPA/2-ME cleanup->derivatization hplc HPLC-Trennung (C18-Säule) derivatization->hplc Injektion fld Fluoreszenzdetektion (Ex: 335 nm, Em: 440 nm) hplc->fld quantification Quantifizierung fld->quantification

Abbildung 1: Allgemeiner Arbeitsablauf für die Analyse von this compound.

Reaktionsmechanismus

reaction_mechanism FB2 This compound (Primäres Amin) OPA o-Phthaldialdehyd (OPA) Derivative Fluoreszierendes Isoindol-Derivat FB2->Derivative plus1 + ME 2-Mercaptoethanol (Thiol) OPA->Derivative plus2 + ME->Derivative

Abbildung 2: Schematische Darstellung der OPA-Derivatisierungsreaktion.

References

Cell viability and apoptosis assays for Fumonisin B2 toxicity studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fumonisin B2 (FB2) is a mycotoxin produced predominantly by Fusarium species, which are common contaminants of maize and other grains.[1] Classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), FB2 poses a significant threat to human and animal health.[1] Its toxicity is primarily attributed to the disruption of sphingolipid metabolism.[2][3] Structurally similar to sphingoid bases like sphinganine and sphingosine, FB2 competitively inhibits the enzyme ceramide synthase.[2][3] This inhibition leads to the accumulation of free sphinganine and sphingosine and a depletion of complex sphingolipids, triggering a cascade of cellular events including oxidative stress, mitochondrial dysfunction, and ultimately, apoptosis (programmed cell death).[1][4]

These application notes provide detailed protocols for assessing the cytotoxicity and apoptotic effects of this compound using common in vitro cell-based assays. The included methodologies for cell viability and apoptosis assays, along with data presentation guidelines and diagrammatic representations of key signaling pathways, offer a comprehensive resource for researchers studying the toxicological effects of this mycotoxin.

Data Presentation: this compound In Vitro Cytotoxicity

The following table summarizes the cytotoxic effects of this compound across various cell lines, providing an overview of effective concentration ranges and incubation times for experimental design.

Cell LineAssayFB2 ConcentrationIncubation TimeObserved EffectReference(s)
Turkey LymphocytesMTT0.01-25 µg/mL48, 72 hoursDose-dependent inhibition of cell proliferation; IC50 of 0.4-5 µg/mL. FB2 was 3- to 4-fold more cytotoxic than FB1.[5]
Primary Rat HepatocytesLDH ReleaseUp to 1000 µMNot specifiedLow cytotoxic effect observed.[6]
LLC-PK1 (Pig Kidney Epithelial)Cell Proliferation≥ 70 µM3 daysInhibition of sphingolipid biosynthesis and decreased cell proliferation, leading to cell death.[7]
Hek293 (Human Embryonic Kidney)MTT0-500 µmol/L24 hoursIC50 estimated at 317.4 µmol/L.[1][8]
IPEC (Porcine Intestinal Epithelial)CCK-82.5-40 µM48 hoursDose-dependent decrease in cell viability.[9]
GES-1 (Human Gastric Epithelial)Cell Viability1.25–20 µM48 hoursDose-dependent decrease in cell viability.[10]

Key Signaling Pathways in this compound Toxicity

1. Disruption of Sphingolipid Metabolism:

This compound's primary mode of action is the inhibition of ceramide synthase, a key enzyme in the de novo sphingolipid biosynthesis pathway. This leads to an accumulation of sphinganine and sphingosine and a reduction in ceramide and more complex sphingolipids.

G 3-ketosphinganine 3-ketosphinganine Sphinganine Sphinganine 3-ketosphinganine->Sphinganine Ceramide_Synthase Ceramide Synthase Sphinganine->Ceramide_Synthase Dihydroceramide Dihydroceramide Ceramide Ceramide Dihydroceramide->Ceramide Complex_Sphingolipids Complex Sphingolipids (e.g., Sphingomyelin) Ceramide->Complex_Sphingolipids FB2 This compound FB2->Ceramide_Synthase Inhibition Ceramide_Synthase->Dihydroceramide

This compound inhibits ceramide synthase, disrupting sphingolipid biosynthesis.

2. Induction of Mitochondrial Apoptosis:

The cellular stress induced by this compound, including the disruption of sphingolipid metabolism and increased oxidative stress, converges on the mitochondria, leading to the initiation of the intrinsic apoptotic pathway.

G Cellular_Stress Cellular Stress (Sphingolipid disruption, Oxidative Stress) Bax Bax Cellular_Stress->Bax Bcl2 Bcl-2 Cellular_Stress->Bcl2 Inhibition Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Bax Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activation Caspase37 Caspase-3/7 Caspase9->Caspase37 Activation Apoptosis Apoptosis Caspase37->Apoptosis

FB2 induces apoptosis via the mitochondrial pathway.

Experimental Workflow

A typical workflow for assessing the cytotoxicity and apoptotic effects of this compound involves a series of assays to provide a comprehensive understanding of its toxicological profile.

G FB2_Treatment 2. This compound Treatment (Dose- and time-course) Viability_Assays 3. Cell Viability Assays FB2_Treatment->Viability_Assays Apoptosis_Assays 4. Apoptosis Assays FB2_Treatment->Apoptosis_Assays MTT MTT Assay (Metabolic Activity) Viability_Assays->MTT LDH LDH Assay (Membrane Integrity) Viability_Assays->LDH Data_Analysis 5. Data Analysis and Interpretation MTT->Data_Analysis LDH->Data_Analysis AnnexinV_PI Annexin V/PI Staining (Flow Cytometry) Apoptosis_Assays->AnnexinV_PI Caspase Caspase-3/7 Activity (Luminescence/Fluorometry) Apoptosis_Assays->Caspase AnnexinV_PI->Data_Analysis Caspase->Data_Analysis

General workflow for this compound toxicity assessment.

Experimental Protocols

Cell Viability Assessment: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cell line of interest (e.g., Hek293, IPEC)

  • Complete cell culture medium

  • This compound stock solution

  • 96-well clear flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the FB2 dilutions. Include untreated control wells (medium only) and solvent control wells if applicable. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay

Principle: The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium. An increase in LDH activity in the supernatant is indicative of compromised cell membrane integrity and cytotoxicity.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well clear flat-bottom plates

  • LDH cytotoxicity assay kit (containing substrate, cofactor, and dye solutions)

  • Lysis solution (for positive control)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for a positive control (maximum LDH release) which will be treated with a lysis solution.

  • Supernatant Collection: After the incubation period with FB2, centrifuge the plate at 250 x g for 5-10 minutes to pellet the cells.

  • Assay Reaction: Carefully transfer a portion of the supernatant (typically 50 µL) from each well to a new 96-well plate.

  • Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (commonly 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control (maximum LDH release).

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells).

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 6-well plates or culture flasks

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates or culture flasks and treat with this compound as described previously. Include an untreated control.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Sample Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer as soon as possible.

  • Data Analysis: Use appropriate software to analyze the flow cytometry data, gating on the cell population and quantifying the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Apoptosis Confirmation: Caspase-3/7 Activity Assay

Principle: Caspases are a family of proteases that play a crucial role in the execution phase of apoptosis. Caspase-3 and -7 are key executioner caspases. This assay utilizes a substrate that, when cleaved by active caspase-3 or -7, releases a luminescent or fluorescent signal, which is proportional to the caspase activity.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well white or black flat-bottom plates (for luminescence or fluorescence, respectively)

  • Caspase-Glo® 3/7 Assay System or similar

  • Luminometer or fluorometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.

  • Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: After the treatment period, allow the plate and the reagent to equilibrate to room temperature. Add a volume of the caspase-3/7 reagent equal to the volume of the culture medium in each well (e.g., 100 µL).

  • Incubation: Mix the contents of the wells by gentle shaking. Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Signal Measurement: Measure the luminescence or fluorescence using a plate reader.

  • Data Analysis: Express the results as relative light units (RLU) or relative fluorescence units (RFU) and normalize to the untreated control to determine the fold-change in caspase-3/7 activity.

References

Animal Models for In Vivo Studies of Fumonisin B2 Toxicosis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumonisin B2 (FB2) is a mycotoxin produced by various Fusarium species, commonly found as a contaminant in maize and other grains.[1] Structurally similar to fumonisin B1 (FB1), FB2 is also a potent inhibitor of the enzyme ceramide synthase, a critical component in the de novo sphingolipid biosynthesis pathway.[1] This inhibition leads to the accumulation of sphinganine (Sa) and an increased sphinganine-to-sphingosine (So) ratio (Sa/So), which serves as a key biomarker of fumonisin exposure.[1] this compound has been shown to be more cytotoxic than FB1 in some contexts.[2] In vivo studies are crucial for understanding the toxicological effects of FB2 and for the development of potential therapeutic interventions. This document provides detailed application notes and protocols for conducting in vivo studies of FB2 toxicosis in relevant animal models.

Animal Models

The selection of an appropriate animal model is critical for studying this compound toxicosis. Pigs and rodents (mice and rats) are the most commonly used and relevant models due to their susceptibility to fumonisins and the distinct toxicological profiles they present.

  • Pigs: Pigs are highly sensitive to fumonisins and develop species-specific toxicities, including pulmonary edema.[3] They are considered an excellent model for studying the cardiovascular and hepatic effects of these mycotoxins.

  • Mice and Rats: Rodent models are well-suited for investigating the carcinogenic potential of fumonisins, as well as their hepatotoxic and nephrotoxic effects.[4] They are also practical for initial dose-finding studies and for investigating molecular mechanisms of toxicity.

Quantitative Data from In Vivo Studies

The following tables summarize quantitative data from in vivo studies investigating the effects of this compound, either alone or in combination with Fumonisin B1.

Table 1: Effects of this compound in Mice

ParameterDose of FB2Exposure DurationAnimal ModelKey FindingsReference
Skin Thickness0.1 mg/kg b.w. (oral)10 daysBALB/c miceSignificantly increased back skin thickness in an imiquimod-induced psoriasis model.[5]
Inflammatory Response0.1 mg/kg b.w. (oral)10 daysBALB/c miceExacerbated psoriatic symptoms, including immune cell infiltration and proinflammatory cytokine production.[5]
Liver Enzymes (GOT, GPT, ALP)996.2 ppb in feed21 daysAlbino miceSignificant increase in serum GOT, GPT, and ALP levels.[6]
Kidney Function Markers (Urea, Creatinine)996.2 ppb in feed21 daysAlbino miceSignificant increase in serum urea and creatinine levels.[6]

Table 2: Effects of Fumonisin B1 and B2 Mixtures in Pigs

ParameterDose of FB1 + FB2Exposure DurationKey FindingsReference
Sa/So Ratio11.8 mg/kg feed (8.6 mg/kg FB1 + 3.2 mg/kg FB2)9 daysSlight but significant increase in the Sa/So ratio.[7]
Sa/So Ratio3.7 mg/kg feed28 daysSignificant increase in plasma Sa/So ratio.[8]
Sa/So Ratio8.1 and 12.2 mg/kg feed28 daysNo significant increase in Sa/So ratio.[8]
Histopathology12.2 mg/kg feed28 daysHistological alterations in the liver, including focal hepatocyte necrosis.[9]
Liver Lesion Score15 and 30 mg/kg feed (FB1+FB2+FB3)3 weeksDose-dependent increase in total liver lesion score (hepatocyte necrosis, swelling of mononuclear phagocyte system).[5]

Experimental Protocols

Protocol 1: Induction of this compound Toxicosis in Mice (Oral Gavage)

This protocol is adapted from a study investigating the effects of low-dose oral FB2 exposure.[5][10]

1. Animal Model:

  • Species: Mouse (e.g., BALB/c)

  • Sex: Female

  • Age: 6-8 weeks

2. Materials:

  • This compound (pure standard)

  • Sterile distilled water

  • Oral gavage needles (20-22 gauge)

  • Animal balance

  • Standard laboratory animal diet and housing

3. Procedure:

  • Acclimatization: Acclimatize mice to laboratory conditions for at least one week prior to the experiment.

  • Preparation of FB2 Solution: Dissolve this compound in sterile distilled water to achieve the desired concentration (e.g., for a 0.1 mg/kg dose in a 20g mouse, prepare a solution that delivers this dose in a volume of 100-200 µL). Prepare fresh solutions regularly.

  • Dosing:

    • Weigh each mouse accurately before dosing.

    • Administer the FB2 solution or vehicle control (sterile distilled water) orally using a gavage needle.

    • Administer the dose once daily for the desired experimental duration (e.g., 10 days).

  • Monitoring:

    • Monitor the animals daily for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur).

    • Record body weights at regular intervals.

  • Sample Collection:

    • At the end of the study, euthanize the animals using an approved method.

    • Collect blood via cardiac puncture for serum biochemical analysis.

    • Collect liver, kidneys, and other target organs for histopathological examination and biochemical assays.

Protocol 2: Induction of this compound Toxicosis in Pigs (Dietary Administration)

This protocol is based on studies using diets naturally contaminated with fumonisins.[5][7]

1. Animal Model:

  • Species: Pig (e.g., weaned piglets)

  • Sex: Male or female

  • Age: Weaning age (e.g., 3-4 weeks)

2. Materials:

  • This compound (can be incorporated into a custom feed mix)

  • Basal piglet diet

  • Feed mixing equipment

  • Animal balance

  • Standard pig housing and feeding equipment

3. Procedure:

  • Acclimatization: Acclimatize piglets to the housing and basal diet for at least one week.

  • Feed Preparation:

    • Incorporate this compound into the basal diet at the desired concentration (e.g., 5, 15, or 30 mg/kg of feed). Ensure homogenous mixing.

    • Prepare a control diet without added FB2.

    • Analyze the feed to confirm the concentration of FB2.

  • Feeding Trial:

    • Randomly assign piglets to control and treatment groups.

    • Provide the respective diets and water ad libitum for the duration of the study (e.g., 3-4 weeks).

  • Monitoring:

    • Monitor daily for clinical signs of toxicity (e.g., respiratory distress, lethargy, reduced feed intake).

    • Measure and record body weight and feed intake weekly.

  • Sample Collection:

    • At the end of the study, euthanize the animals.

    • Collect blood samples for serum biochemistry and Sa/So ratio analysis.

    • Perform a thorough necropsy and collect tissue samples (liver, kidney, lung, heart) for histopathology and other analyses.

Protocol 3: Biochemical Analysis of Liver and Kidney Function

1. Sample: Serum

2. Procedure:

  • Collect whole blood and allow it to clot at room temperature.

  • Centrifuge at 3000 rpm for 15 minutes to separate the serum.

  • Use a commercial clinical chemistry analyzer to measure the following parameters:

    • Liver function: Alanine aminotransferase (ALT), Aspartate aminotransferase (AST), Alkaline phosphatase (ALP).[6]

    • Kidney function: Urea, Creatinine.[6]

Protocol 4: Histopathological Examination

1. Sample: Liver, Kidney, and other target tissues.

2. Procedure:

  • Fix tissue samples in 10% neutral buffered formalin for at least 24 hours.

  • Process the fixed tissues through graded alcohols and xylene.

  • Embed the tissues in paraffin wax.

  • Section the paraffin blocks at 4-5 µm thickness.

  • Stain the sections with Hematoxylin and Eosin (H&E).

  • Examine the slides under a light microscope for pathological changes.

    • Liver: Look for hepatocyte necrosis, apoptosis, megalocytosis, nuclear vacuolation, and proliferation of the mononuclear phagocyte system.[6][9]

    • Kidney: Examine for tubular degeneration and necrosis, and detachment of tubular epithelial cells.[11]

Protocol 5: Analysis of Sphinganine/Sphingosine (Sa/So) Ratio

This is a key biomarker for fumonisin exposure. The analysis is typically performed using High-Performance Liquid Chromatography (HPLC).

1. Sample: Serum or tissue homogenate.

2. Procedure:

  • Extraction of Sphingoid Bases:

    • Homogenize tissue samples in an appropriate buffer.

    • Perform a liquid-liquid extraction of the serum or tissue homogenate using a solvent system such as chloroform/methanol.

  • Derivatization:

    • Derivatize the extracted sphingoid bases with a fluorescent tag (e.g., o-phthalaldehyde, OPA) to enable detection.

  • HPLC Analysis:

    • Inject the derivatized sample into an HPLC system equipped with a fluorescence detector.

    • Use a C18 column for separation.

    • The mobile phase typically consists of a gradient of methanol and a buffer.

  • Quantification:

    • Identify and quantify the peaks for sphinganine and sphingosine by comparing their retention times and fluorescence intensity to those of known standards.

    • Calculate the Sa/So ratio.

Signaling Pathways and Experimental Workflows

The primary mechanism of this compound toxicity is the disruption of sphingolipid metabolism. This leads to downstream effects, including oxidative stress and apoptosis.

Sphingolipid_Metabolism_Disruption Serine_Palmitoyl_CoA Serine + Palmitoyl-CoA Sphinganine Sphinganine (Sa) Serine_Palmitoyl_CoA->Sphinganine Ceramide_Synthase Ceramide Synthase Sphinganine->Ceramide_Synthase Accumulation Accumulation Sphinganine->Accumulation Dihydroceramide Dihydroceramide Ceramide Ceramide Dihydroceramide->Ceramide Complex_Sphingolipids Complex Sphingolipids Ceramide->Complex_Sphingolipids Fumonisin_B2 This compound Fumonisin_B2->Ceramide_Synthase Ceramide_Synthase->Dihydroceramide Inhibition Inhibition

Caption: Disruption of Sphingolipid Metabolism by this compound.

Fumonisin_Toxicity_Pathway FB2 This compound Ceramide_Synthase_Inhibition Ceramide Synthase Inhibition FB2->Ceramide_Synthase_Inhibition Sa_Accumulation Sphinganine (Sa) Accumulation Ceramide_Synthase_Inhibition->Sa_Accumulation Oxidative_Stress Oxidative Stress Sa_Accumulation->Oxidative_Stress Apoptosis Apoptosis Sa_Accumulation->Apoptosis Hepatotoxicity Hepatotoxicity Oxidative_Stress->Hepatotoxicity Nephrotoxicity Nephrotoxicity Oxidative_Stress->Nephrotoxicity Apoptosis->Hepatotoxicity Apoptosis->Nephrotoxicity

Caption: Cellular Pathways of this compound Toxicity.

Experimental_Workflow Animal_Model Animal Model Selection (Pig or Rodent) Dose_Selection Dose Selection and FB2 Administration Animal_Model->Dose_Selection In_Life_Monitoring In-Life Monitoring (Clinical Signs, Body Weight) Dose_Selection->In_Life_Monitoring Sample_Collection Sample Collection (Blood, Tissues) In_Life_Monitoring->Sample_Collection Biochemical_Analysis Biochemical Analysis (Liver/Kidney Markers) Sample_Collection->Biochemical_Analysis SaSo_Analysis Sa/So Ratio Analysis Sample_Collection->SaSo_Analysis Histopathology Histopathology Sample_Collection->Histopathology Data_Analysis Data Analysis and Interpretation Biochemical_Analysis->Data_Analysis SaSo_Analysis->Data_Analysis Histopathology->Data_Analysis

Caption: General Experimental Workflow for In Vivo this compound Studies.

References

Application Note: Quantification of Fumonisin B2 in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fumonisin B2 (FB2) is a mycotoxin produced by various Fusarium species, commonly found as a contaminant in maize and other agricultural commodities.[1] As a structural analog of Fumonisin B1, FB2 exhibits significant cytotoxicity and has been classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, indicating it is possibly carcinogenic to humans.[1][2] The primary mechanism of action for FB2 is the inhibition of ceramide synthase, a key enzyme in the de novo sphingolipid biosynthesis pathway.[1][3][4][5] This disruption leads to an accumulation of sphinganine and sphingosine, which can trigger a cascade of cellular events including oxidative stress, mitochondrial dysfunction, and apoptosis.[1][2] Given its toxic potential, the accurate quantification of FB2 in biological systems, such as cell culture media, is crucial for toxicological studies, drug development, and safety assessments.

This application note provides detailed protocols for the quantification of this compound in cell culture media using three common analytical techniques: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Signaling Pathways and Experimental Workflow

The toxic effects of this compound are primarily initiated by its inhibition of ceramide synthase. This leads to the disruption of sphingolipid metabolism and subsequent cellular stress responses.

FumonisinB2_Signaling_Pathway cluster_0 Sphingolipid Metabolism Disruption cluster_1 Downstream Cellular Effects This compound This compound Ceramide Synthase Ceramide Synthase This compound->Ceramide Synthase inhibits Ceramide Ceramide Ceramide Synthase->Ceramide Sphinganine Accumulation Sphinganine Accumulation Sphinganine Sphinganine Sphinganine->Ceramide Synthase Complex Sphingolipids Complex Sphingolipids Ceramide->Complex Sphingolipids Oxidative Stress Oxidative Stress Sphinganine Accumulation->Oxidative Stress Mitochondrial Dysfunction Mitochondrial Dysfunction Oxidative Stress->Mitochondrial Dysfunction Apoptosis Apoptosis Mitochondrial Dysfunction->Apoptosis Experimental_Workflow Cell Culture with FB2 Cell Culture with FB2 Collect Cell Culture Supernatant Collect Cell Culture Supernatant Cell Culture with FB2->Collect Cell Culture Supernatant Sample Preparation Sample Preparation Collect Cell Culture Supernatant->Sample Preparation Solid Phase Extraction (SPE) Solid Phase Extraction (SPE) Sample Preparation->Solid Phase Extraction (SPE) for HPLC & LC-MS/MS ELISA ELISA Sample Preparation->ELISA direct or diluted Derivatization (for HPLC-FLD) Derivatization (for HPLC-FLD) Solid Phase Extraction (SPE)->Derivatization (for HPLC-FLD) LC-MS/MS LC-MS/MS Solid Phase Extraction (SPE)->LC-MS/MS HPLC-FLD HPLC-FLD Derivatization (for HPLC-FLD)->HPLC-FLD Analysis Analysis Data Analysis Data Analysis HPLC-FLD->Data Analysis LC-MS/MS->Data Analysis ELISA->Data Analysis

References

Application Note and Protocol for Assessing Fumonisin B2 Inhibition of Sphingolipid Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumonisins are mycotoxins produced by Fusarium species, commonly found in corn and other grains. Fumonisin B2 (FB2), a structural analog of sphingoid bases, is a potent inhibitor of ceramide synthase (CerS), a key enzyme in the de novo sphingolipid biosynthesis pathway.[1][2][3] This inhibition disrupts the normal balance of sphingolipids, leading to the accumulation of upstream precursors, primarily sphinganine (Sa), and the depletion of downstream complex sphingolipids. The ratio of sphinganine to sphingosine (Sa/So) is a sensitive biomarker of fumonisin exposure and ceramide synthase inhibition.[4] This application note provides a detailed protocol for assessing the inhibitory effect of this compound on sphingolipid biosynthesis in a cell-based assay, utilizing High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for the quantitative analysis of key sphingolipid species.

Principle

The protocol is based on the principle that inhibition of ceramide synthase by this compound in cultured cells will lead to a measurable increase in the intracellular concentration of sphinganine and a corresponding alteration in the Sa/So ratio. Cells are treated with varying concentrations of this compound, followed by the extraction of total lipids. The extracted lipids are then analyzed by HPLC-MS/MS to quantify the levels of sphinganine, sphingosine, and other relevant sphingolipids. The dose-dependent effect of this compound on these biomarkers is then determined to assess its inhibitory potency.

Data Presentation

Quantitative Summary of Fumonisin Inhibition

The inhibitory effects of fumonisins on ceramide synthase are well-documented. While specific IC50 values for this compound are not as commonly reported as for Fumonisin B1, their mechanisms of action are known to be similar.[1] The following table summarizes key quantitative data related to fumonisin inhibition of sphingolipid biosynthesis.

ParameterValueCell Line/SystemReference
Fumonisin B1 IC50 ~0.1 µMRat Liver Microsomes[5]
This compound Activity Similar inhibitory profile to Fumonisin B1General consensus in literature[1]
Key Biomarker Increased Sphinganine (Sa) levelsVarious cell lines and tissues[4]
Secondary Biomarker Increased Sa/So ratioVarious cell lines and tissues[4]
Observed Effect Dose-dependent increase in Sa and Sa/So ratioVero cells, Chickens[4][6]

Experimental Protocols

Cell Culture and this compound Treatment

This protocol is designed for adherent mammalian cell lines known to be sensitive to fumonisins, such as Vero cells (African green monkey kidney) or LLC-PK1 cells (pig kidney).

Materials:

  • Vero or LLC-PK1 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • This compound (analytical standard)

  • Dimethyl sulfoxide (DMSO)

  • 6-well cell culture plates

  • Sterile cell culture flasks and consumables

Procedure:

  • Cell Seeding:

    • Culture cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2 in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • When cells reach 80-90% confluency, wash with PBS, detach with Trypsin-EDTA, and neutralize with complete medium.

    • Seed the cells into 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere and grow for 24 hours.

  • This compound Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare serial dilutions of the this compound stock solution in serum-free DMEM to achieve final treatment concentrations (e.g., 0, 1, 5, 10, 25, 50 µM). The final DMSO concentration in all wells, including the vehicle control, should be less than 0.1%.

  • Cell Treatment:

    • After 24 hours of cell adhesion, aspirate the culture medium from the 6-well plates and wash the cells once with PBS.

    • Add 2 mL of the prepared this compound dilutions (or vehicle control) to each well.

    • Incubate the plates for 48 hours at 37°C and 5% CO2.

Sphingolipid Extraction

This protocol is for the extraction of total lipids from cultured cells for subsequent HPLC-MS/MS analysis.

Materials:

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Deionized water

  • Internal standards for sphingolipids (e.g., C17-sphinganine, C17-sphingosine)

  • Cell scraper

  • 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Cell Harvesting:

    • After the 48-hour incubation, place the 6-well plates on ice.

    • Aspirate the treatment medium and wash the cells twice with ice-cold PBS.

    • Add 500 µL of ice-cold methanol to each well and scrape the cells using a cell scraper.

    • Transfer the cell suspension to a 1.5 mL microcentrifuge tube.

  • Lipid Extraction:

    • Spike the cell suspension with internal standards to a known final concentration.

    • Add 250 µL of chloroform to each tube.

    • Vortex the mixture vigorously for 2 minutes.

    • Add 200 µL of deionized water and vortex for another 2 minutes.

    • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to separate the phases.

    • Carefully collect the lower organic phase (containing the lipids) into a new clean tube.

  • Sample Preparation for Analysis:

    • Dry the extracted lipid samples under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for HPLC-MS/MS analysis (e.g., Methanol/Water/Formic acid mixture).

HPLC-MS/MS Analysis of Sphingolipids

This is a general guideline for the analysis of sphinganine and sphingosine. The specific parameters will need to be optimized for the available instrumentation.

Instrumentation and Columns:

  • A High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

Mobile Phases:

  • Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium formate.

  • Mobile Phase B: Methanol with 0.1% formic acid and 1 mM ammonium formate.

Gradient Elution:

Time (min)% Mobile Phase B
0.060
2.095
5.095
5.160
8.060

MS/MS Parameters (Multiple Reaction Monitoring - MRM):

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Sphinganine (Sa)302.3284.3
Sphingosine (So)300.3282.3
C17-Sphinganine (IS)288.3270.3
C17-Sphingosine (IS)286.3268.3

Procedure:

  • Calibration Curve: Prepare a series of calibration standards containing known concentrations of sphinganine and sphingosine, along with a fixed concentration of the internal standards.

  • Sample Analysis: Inject the reconstituted lipid extracts onto the HPLC-MS/MS system.

  • Data Processing:

    • Integrate the peak areas for the analytes and internal standards in each sample and calibration standard.

    • Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.

    • Calculate the concentration of sphinganine and sphingosine in the samples using the calibration curve.

    • Calculate the Sa/So ratio for each sample.

Mandatory Visualization

Sphingolipid Biosynthesis Pathway and this compound Inhibition

Sphingolipid_Biosynthesis_Inhibition Serine Serine + Palmitoyl-CoA KDS 3-Ketodihydrosphingosine Serine->KDS SPT Sphinganine Sphinganine (Sa) KDS->Sphinganine KDS Reductase Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide Ceramide Synthase (CerS) Dihydroceramide->Sphinganine Ceramide Ceramide Dihydroceramide->Ceramide Dihydroceramide Desaturase ComplexSphingolipids Complex Sphingolipids (e.g., Sphingomyelin) Ceramide->ComplexSphingolipids Sphingosine Sphingosine (So) Ceramide->Sphingosine FumonisinB2 This compound Ceramide Synthase (CerS) Ceramide Synthase (CerS) FumonisinB2->Ceramide Synthase (CerS)

Caption: Inhibition of Ceramide Synthase by this compound in the sphingolipid biosynthesis pathway.

Experimental Workflow for Assessing this compound Inhibition

Experimental_Workflow CellCulture 1. Cell Culture (e.g., Vero cells) Treatment 2. This compound Treatment (0-50 µM, 48h) CellCulture->Treatment Harvesting 3. Cell Harvesting and Washing Treatment->Harvesting Extraction 4. Sphingolipid Extraction (Chloroform/Methanol) Harvesting->Extraction Analysis 5. HPLC-MS/MS Analysis (Quantification of Sa and So) Extraction->Analysis DataAnalysis 6. Data Analysis (Sa/So Ratio, Dose-Response) Analysis->DataAnalysis

References

Troubleshooting & Optimization

Technical Support Center: Fumonisin B2 Extraction from Fatty Food Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Fumonisin B2 from challenging fatty food matrices.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound from fatty food matrices, providing potential causes and actionable solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low Recovery of this compound Incomplete Extraction: The solvent may not be effectively penetrating the fatty matrix to release the fumonisins.[1][2] Matrix Effects: Co-extracted fats and lipids can interfere with the analytical method, leading to signal suppression in LC-MS/MS.[3][4] Binding to Matrix Components: Fumonisins can bind to proteins or starch in the sample, making them difficult to extract.[2] Suboptimal pH of Extraction Solvent: The pH of the extraction solvent can influence the solubility and stability of fumonisins.Optimize Extraction Solvent: Use a mixture of a polar organic solvent (e.g., acetonitrile, methanol) and water. Acetonitrile/water/formic acid (74/25/1, v/v/v) has been shown to be effective.[5] For very fatty samples, a defatting step with a non-polar solvent like hexane prior to extraction is critical.[6] Employ Effective Cleanup: Utilize Solid-Phase Extraction (SPE) with C18 or Strong Anion Exchange (SAX) cartridges, or for higher selectivity, use Immunoaffinity Columns (IAC).[7][8] IACs are particularly effective for complex matrices.[9][10][11] Adjust Extraction Conditions: Increase extraction time or use assisted extraction techniques like ultrasonication to enhance the release of bound fumonisins.[1] Modify Solvent pH: Acidifying the extraction solvent with formic or acetic acid can improve the recovery of fumonisins.[12]
High Variability in Results (Poor Precision) Inconsistent Sample Homogenization: Fatty matrices can be difficult to homogenize, leading to non-uniform distribution of fumonisins in the subsamples.[13][14] Inconsistent Cleanup Procedure: Variations in the conditioning, loading, washing, or elution steps of SPE or IAC can lead to inconsistent results. Instrumental Variability: Fluctuations in the performance of the analytical instrument (e.g., LC-MS/MS) can contribute to variability.Ensure Thorough Homogenization: Use a high-shear blender or grinder to ensure the sample is as homogeneous as possible before taking a subsample for extraction. For some matrices, cryogenic grinding can be beneficial. Standardize Cleanup Protocol: Follow a validated and standardized protocol for SPE or IAC cleanup. Ensure consistent flow rates and solvent volumes. Perform Regular Instrument Maintenance and Calibration: Regularly calibrate and maintain the analytical instrument according to the manufacturer's recommendations to ensure consistent performance.
Matrix Effects Leading to Ion Suppression/Enhancement in LC-MS/MS Co-elution of Matrix Components: Lipids, phospholipids, and other matrix components can co-elute with this compound, affecting its ionization in the mass spectrometer.[3][4] Insufficient Cleanup: The chosen cleanup method may not be adequately removing interfering compounds from the sample extract.Improve Cleanup: Consider using a more selective cleanup method, such as IAC, which specifically targets fumonisins.[10][11] Alternatively, a multi-step cleanup involving both defatting and SPE can be effective. Modify Chromatographic Conditions: Optimize the LC gradient to achieve better separation of this compound from interfering matrix components. Use Isotope-Labeled Internal Standards: Incorporating a 13C-labeled this compound internal standard can help to compensate for matrix effects and improve the accuracy of quantification.[5] Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as the samples to compensate for matrix effects.[15]
Clogged SPE or IAC Columns Particulate Matter in the Extract: The initial sample extract may contain fine particulate matter that can clog the column frit. High Lipid Content in the Extract: A high concentration of lipids in the extract can precipitate on the column, leading to clogging.Filter or Centrifuge the Extract: Before loading the extract onto the column, filter it through a 0.45 µm syringe filter or centrifuge it at high speed to remove any particulate matter. Perform a Defatting Step: For very fatty samples, a preliminary liquid-liquid extraction with hexane or another non-polar solvent to remove the bulk of the lipids is highly recommended.[6]

Frequently Asked Questions (FAQs)

1. What is the best extraction solvent for this compound from fatty foods?

A mixture of acetonitrile and water (e.g., 80:20 v/v) or methanol and water is commonly used.[16] The addition of a small amount of acid, such as formic acid, can improve extraction efficiency.[12] For matrices with very high-fat content, a preliminary defatting step with a non-polar solvent like hexane is crucial.[6]

2. What are the most effective cleanup techniques for this compound in fatty matrices?

Immunoaffinity columns (IACs) are highly specific and provide excellent cleanup for complex matrices, significantly reducing matrix effects.[7][9][10][11] Solid-phase extraction (SPE) with C18 or strong anion exchange (SAX) cartridges are also effective and more economical alternatives.[7]

3. How can I minimize matrix effects in my LC-MS/MS analysis?

To minimize matrix effects, you can:

  • Employ a highly selective cleanup method like IAC.[10][11]

  • Optimize your chromatographic method to separate this compound from co-eluting matrix components.

  • Use an isotope-labeled internal standard for quantification.[5]

  • Prepare matrix-matched calibration curves.[15]

4. My this compound recovery is consistently low. What should I check first?

First, ensure your sample is thoroughly homogenized. Then, re-evaluate your extraction solvent and consider adding an acid or increasing the proportion of the organic solvent. If recovery is still low, the issue may be with your cleanup step. Ensure your SPE or IAC columns are not being overloaded and that the elution solvent is appropriate. For fatty samples, a defatting step is often necessary to improve recovery.[6]

5. Is a derivatization step necessary for this compound analysis?

For HPLC with fluorescence detection (HPLC-FLD), a pre- or post-column derivatization step with a fluorescent reagent like o-phthaldialdehyde (OPA) is necessary as fumonisins are not naturally fluorescent.[17][18] For LC-MS/MS analysis, derivatization is generally not required.

Quantitative Data Summary

The following tables summarize the recovery rates of this compound using different extraction and cleanup methods in various fatty food matrices.

Table 1: Recovery of this compound using Immunoaffinity Column (IAC) Cleanup

Food MatrixExtraction SolventAnalytical MethodAverage Recovery (%)Reference
CornAcetonitrile/Methanol/Water (25:25:50)LC-MS95-105[8]
Peanut ButterMethanol/Water (80:20) + HexaneHPLC-FLD>85[9]
Pistachio PasteMethanol/Water (80:20) + HexaneHPLC-FLD>85[9]
Various FoodsNot specifiedHPLC or LC-MS/MS70-120[7]

Table 2: Recovery of this compound using Solid-Phase Extraction (SPE) Cleanup

Food MatrixSPE CartridgeExtraction SolventAnalytical MethodAverage Recovery (%)Reference
Dried FigsC18Not specifiedHPLC-FLD70-120[7]
Wheat FlourC18Not specifiedHPLC-FLD70-120[7]
Edible Vegetable OilPRiME HLBAcetonitrile/Water (80:20)HPLC-Orbitrap HRMS78.3-115.6[19]
CornflakesC18Acetonitrile/Water (1:1)HPLC-FLD>80[20]

Experimental Protocols

Protocol 1: this compound Extraction from Fatty Food Matrix using Immunoaffinity Column (IAC) Cleanup

This protocol is a general guideline and may require optimization for specific matrices.

  • Sample Homogenization: Homogenize a representative portion of the fatty food sample to a fine powder or paste.

  • Defatting (if necessary):

    • To a 10 g homogenized sample, add 50 mL of hexane.

    • Vortex or shake vigorously for 15 minutes.

    • Centrifuge and discard the hexane layer.

    • Repeat the hexane wash if the sample is extremely fatty.

    • Allow the defatted sample to air dry to remove residual hexane.

  • Extraction:

    • To the defatted sample, add 50 mL of extraction solvent (e.g., acetonitrile/water, 80:20, v/v).

    • Shake vigorously for 30 minutes using a mechanical shaker.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Filter the supernatant through a Whatman No. 4 filter paper.

  • IAC Cleanup:

    • Dilute a portion of the filtered extract with phosphate-buffered saline (PBS) as recommended by the IAC manufacturer.

    • Pass the diluted extract through the immunoaffinity column at a slow, steady flow rate (e.g., 1-2 mL/min).

    • Wash the column with PBS to remove unbound matrix components.

    • Elute the bound fumonisins with methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution and Analysis:

    • Reconstitute the dried residue in a suitable solvent (e.g., mobile phase) for LC-MS/MS or HPLC-FLD analysis.

Protocol 2: this compound Extraction from Fatty Food Matrix using Solid-Phase Extraction (SPE) Cleanup

This protocol provides a general procedure for SPE cleanup and may need optimization based on the specific SPE cartridge and matrix.

  • Sample Homogenization and Extraction: Follow steps 1-3 from Protocol 1.

  • SPE Column Conditioning:

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water. Do not allow the column to go dry.

  • Sample Loading:

    • Dilute the filtered extract with water.

    • Load the diluted extract onto the conditioned SPE cartridge at a slow flow rate.

  • Washing:

    • Wash the cartridge with water or a low percentage of organic solvent in water to remove polar interferences.

  • Elution:

    • Elute the fumonisins with a suitable solvent, such as acetonitrile/water (70:30, v/v).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness and reconstitute as described in Protocol 1.

Visualizations

Fumonisin_Extraction_Workflow cluster_prep Sample Preparation cluster_cleanup Cleanup cluster_analysis Analysis Homogenization Sample Homogenization Defatting Defatting (Hexane) Homogenization->Defatting Extraction Extraction (ACN/Water) Defatting->Extraction Filtration Filtration/Centrifugation Extraction->Filtration IAC Immunoaffinity Column (IAC) Filtration->IAC SPE Solid-Phase Extraction (SPE) Filtration->SPE Evaporation Evaporation IAC->Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis LC-MS/MS or HPLC-FLD Reconstitution->Analysis

Caption: Experimental workflow for this compound extraction from fatty matrices.

Troubleshooting_Fumonisin_Extraction Start Low this compound Recovery CheckHomogenization Is sample homogenization adequate? Start->CheckHomogenization ImproveHomogenization Improve homogenization technique CheckHomogenization->ImproveHomogenization No CheckExtraction Is extraction solvent optimal? CheckHomogenization->CheckExtraction Yes ImproveHomogenization->CheckExtraction ModifySolvent Modify solvent (e.g., add acid) CheckExtraction->ModifySolvent No CheckDefatting Is a defatting step included? CheckExtraction->CheckDefatting Yes ModifySolvent->CheckDefatting AddDefatting Incorporate a hexane defatting step CheckDefatting->AddDefatting No CheckCleanup Is cleanup method effective? CheckDefatting->CheckCleanup Yes AddDefatting->CheckCleanup OptimizeCleanup Optimize SPE or switch to IAC CheckCleanup->OptimizeCleanup No End Recovery Improved CheckCleanup->End Yes OptimizeCleanup->End

Caption: Troubleshooting flowchart for low this compound recovery.

References

Overcoming matrix effects in Fumonisin B2 LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fumonisin B2 (FB2) analysis using LC-MS/MS. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1][2] In this compound (FB2) analysis, this can lead to either signal suppression or enhancement, causing inaccurate quantification.[1][3] For example, significant signal suppression has been observed in complex matrices like spices, with reductions up to -89%.[4][5] These effects arise because other components in the sample extract can compete with FB2 for ionization in the mass spectrometer's source, ultimately affecting the accuracy and precision of the results.[1]

Q2: What is the most effective way to compensate for matrix effects in FB2 analysis?

A2: The use of stable isotope-labeled internal standards (SIL-IS), such as ¹³C-labeled FB2, is widely considered the most effective strategy to compensate for matrix effects.[6][7][8] SIL-ISs have the same physicochemical properties as the analyte and will experience similar matrix effects.[7] By adding the SIL-IS to the sample prior to extraction, it can account for variations during sample preparation, cleanup, and ionization, leading to more accurate and reliable quantification.[6][7]

Q3: Are there alternative strategies to using stable isotope-labeled internal standards?

A3: Yes, several other strategies can be employed. Matrix-matched calibration is a common approach where calibration standards are prepared in a blank matrix extract that is free of the analyte.[9] This helps to mimic the matrix effects seen in the actual samples. Other methods include standard addition, where known amounts of the standard are added to the sample aliquots, and sample dilution to reduce the concentration of interfering matrix components.[4][10] Immunoaffinity column (IAC) cleanup is another effective technique for selectively isolating fumonisins from the matrix, thereby reducing interferences.[1][6][11]

Q4: What are typical sample preparation methods for analyzing FB2 in different food matrices?

A4: Sample preparation methods for FB2 analysis often involve an extraction step followed by a cleanup procedure. A common extraction solvent is a mixture of acetonitrile and water, sometimes with the addition of an acid like formic acid to improve extraction efficiency.[1][10] For cleanup, immunoaffinity columns (IAC) are highly selective and effective at removing matrix components.[6][11] Other techniques include solid-phase extraction (SPE) and simple "dilute-and-shoot" methods, where the sample extract is diluted before injection into the LC-MS/MS system.[12][13]

Troubleshooting Guide

Problem: Poor peak shape or shifting retention times for this compound.

Possible Cause Suggested Solution
Column Contamination Flush the column with a strong solvent recommended by the manufacturer. If the problem persists, consider replacing the column.
Mobile Phase Issues Prepare fresh mobile phase. Ensure proper degassing to prevent air bubbles. Verify the pH and composition of the mobile phase.
Sample Matrix Interference Improve sample cleanup. Consider using a more selective method like immunoaffinity column (IAC) cleanup. Dilute the sample extract if possible without compromising sensitivity.
Injector Problems Clean the injector needle and port. Check for leaks in the injection system.

Problem: Inconsistent or low recovery of this compound.

Possible Cause Suggested Solution
Inefficient Extraction Optimize the extraction solvent and procedure. Ensure thorough homogenization of the sample. Consider increasing the extraction time or using techniques like ultrasonic extraction.[9]
Analyte Loss During Cleanup Evaluate the cleanup step for analyte loss. Ensure the sorbent in the SPE or IAC is appropriate and not overloaded. Check the elution solvent for proper strength.
Degradation of FB2 Fumonisins can be unstable in certain conditions. Prepare fresh standards and samples. Store extracts at low temperatures and protect from light. Fumonisins are known to be unstable in nearly pure acetonitrile solutions.[14][15]
Matrix-induced Signal Suppression This is a very common issue. Implement a strategy to mitigate matrix effects, such as using a stable isotope-labeled internal standard, matrix-matched calibration, or the standard addition method.[4][6][10]

Problem: High signal-to-noise ratio, but poor sensitivity (high limit of detection).

Possible Cause Suggested Solution
Ion Suppression This is a primary manifestation of matrix effects. Improve sample cleanup to remove interfering compounds. Dilute the sample extract. Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature).
Suboptimal MS/MS Parameters Optimize the precursor and product ion selection, collision energy, and other MS/MS parameters for FB2.[12]
Inefficient Chromatographic Separation Optimize the LC gradient to better separate FB2 from co-eluting matrix components.

Quantitative Data Summary

Table 1: Matrix Effects on this compound Signal in Various Food Matrices

Food MatrixMatrix Effect (%)Analytical ApproachReference
Chicken Excreta102.5–137.6 (Enhancement)Dilute-and-shoot[12]
Chicken Feed76.5–112.3 (Suppression)Dilute-and-shoot[12]
Chicken Feed84.6–115.4MAX purification[12]
SpicesUp to -89 (Suppression)Post-extraction addition[4][5]

Table 2: Recovery of this compound in Different Matrices

Food MatrixFortification LevelRecovery (%)MethodReference
Corn, Peanut Butter, Wheat Flour1-1000 ng/g100 ± 20Stable Isotope Dilution Assay[3]
Maize MealNot Specified116.1Isotope Internal Standard[8]
Chicken Plasma1-500 ng/mL61.6–70.8Ostro™ 96-well plate[13]
Corn200 µg/kg68-83Accelerated Solvent Extraction[9]

Experimental Protocols

Protocol 1: Generic Sample Preparation using Stable Isotope Dilution

  • Sample Homogenization: Weigh 5 g of the ground and homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of ¹³C-labeled this compound internal standard solution to the sample.[6]

  • Extraction: Add 20 mL of an extraction solvent (e.g., acetonitrile/water/formic acid; 84:16:1, v/v/v).[10]

  • Shaking: Shake the tube vigorously for a specified time (e.g., 2 hours on a mechanical shaker).[10]

  • Centrifugation: Centrifuge the sample at a specified speed and time (e.g., 3,000 rpm for 5 minutes) to separate the solid and liquid phases.[10]

  • Dilution and Filtration: Take an aliquot of the supernatant, dilute it with water, and filter it through a 0.45 µm filter before injection into the LC-MS/MS system.[10]

Protocol 2: Immunoaffinity Column (IAC) Cleanup

  • Extraction: Extract the sample as described in Protocol 1 (steps 1-5).

  • Dilution: Dilute the extract with phosphate-buffered saline (PBS).[11]

  • IAC Application: Apply the diluted extract to the immunoaffinity column.

  • Washing: Wash the column with PBS to remove unbound matrix components.

  • Elution: Elute the fumonisins from the column using a suitable solvent, such as methanol.[11]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Homogenized Sample spike Spike with SIL-IS sample->spike Add Internal Standard extract Extraction spike->extract Add Extraction Solvent centrifuge Centrifugation extract->centrifuge Separate Phases cleanup Cleanup (e.g., IAC) centrifuge->cleanup Remove Interferences reconstitute Evaporation & Reconstitution cleanup->reconstitute Prepare for Injection lcms LC-MS/MS System reconstitute->lcms Inject Sample data Data Acquisition lcms->data quant Quantification data->quant

Caption: A generalized experimental workflow for this compound analysis.

troubleshooting_matrix_effects start Inaccurate Quantification (Suspected Matrix Effects) q1 Is a Stable Isotope-Labeled Internal Standard (SIL-IS) available? start->q1 use_sil Use SIL-IS for Correction q1->use_sil Yes q2 Can you obtain a blank matrix? q1->q2 No end_good Accurate Results use_sil->end_good matrix_match Perform Matrix-Matched Calibration q2->matrix_match Yes q3 Is sample dilution feasible without losing sensitivity? q2->q3 No matrix_match->end_good std_add Use Standard Addition Method q3->std_add No dilute Dilute Sample Extract q3->dilute Yes improve_cleanup Improve Sample Cleanup (e.g., IAC, SPE) std_add->improve_cleanup If still problematic dilute->end_good improve_cleanup->end_good

References

Troubleshooting poor peak shape and resolution for Fumonisin B2 in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Fumonisin B2, focusing on poor peak shape and resolution.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape (tailing, fronting, splitting) for this compound?

Poor peak shape in this compound analysis can stem from several factors, often related to interactions between the analyte, the stationary phase, and the mobile phase. Common causes include:

  • Secondary Silanol Interactions: Residual, un-endcapped silanol groups on the silica-based stationary phase can interact with the basic amine group of this compound, leading to peak tailing.[1][2][3]

  • Mobile Phase pH Issues: The pH of the mobile phase plays a critical role. An inappropriate pH can affect the ionization state of this compound and the silanol groups on the column, influencing peak shape.[1][4] Elution of fumonisins is highly sensitive to pH fluctuations; minor variations can lead to significant chromatographic changes.[4]

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting.[5][6]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, including splitting or broadening.[7][8] It is recommended to dissolve and inject samples in the mobile phase whenever possible.

  • Column Contamination or Degradation: Accumulation of matrix components on the column frit or stationary phase can lead to peak splitting and tailing.[5][9] Column degradation, such as the loss of stationary phase, can also be a cause.

  • Extra-Column Volume: Excessive tubing length or diameter between the column and detector can contribute to peak broadening.[5]

Q2: How can I improve the resolution between Fumonisin B1 and this compound peaks?

Achieving baseline separation between Fumonisin B1 (FB1) and this compound (FB2) is crucial for accurate quantification. Here are some strategies to improve resolution:

  • Optimize Mobile Phase Composition: The ratio of organic solvent (typically methanol or acetonitrile) to the aqueous buffer is a key parameter. A systematic evaluation of different mobile phase compositions under isocratic or gradient conditions can help identify the optimal ratio for separating FB1 and FB2.[4]

  • Adjust Mobile Phase pH: Fine-tuning the pH of the aqueous portion of the mobile phase can alter the retention characteristics of the fumonisins and improve separation. A pH of around 3.3 has been shown to be effective.[4]

  • Control Column Temperature: Temperature can influence selectivity. Operating the column at a controlled, slightly elevated temperature (e.g., 32°C) may improve resolution, though higher temperatures can sometimes reduce signal intensity.[4]

  • Select an Appropriate Column: While C18 columns are commonly used, the specific brand, particle size, and pore size can impact performance. Shorter columns with smaller particle sizes may offer better resolution and faster analysis times.[10][11]

  • Modify Gradient Elution: If using a gradient, adjusting the slope can improve the separation of closely eluting peaks. A shallower gradient generally provides better resolution.[8]

Q3: Why is derivatization necessary for this compound analysis by HPLC with fluorescence detection?

Fumonisins, including this compound, lack a native chromophore or fluorophore, which means they do not absorb UV light or fluoresce sufficiently for sensitive detection by standard HPLC detectors.[12][13][14] To overcome this, a pre-column or post-column derivatization step is required. This involves reacting the fumonisins with a fluorescent reagent, such as o-phthaldialdehyde (OPA), to form a highly fluorescent derivative that can be easily detected.[4][15][16]

Q4: What are the advantages of using formic acid in the mobile phase instead of phosphate buffers?

While phosphate buffers are traditionally used, formic acid offers several advantages:

  • Prevents Precipitation: Formic acid is fully soluble in common organic solvents like methanol, preventing the precipitation that can occur with phosphate buffers when the organic content of the mobile phase is high. This leads to a cleaner and more stable HPLC system.[4]

  • Effective pH Control: It provides good pH control in the acidic range, which is crucial for the successful elution of fumonisins.[4]

  • LC-MS Compatibility: Formic acid is a volatile buffer, making it compatible with mass spectrometry detectors, which is a significant advantage for method flexibility and confirmation.

Troubleshooting Guides

Issue 1: Peak Tailing
Potential Cause Recommended Solution
Secondary Silanol Interactions - Use a modern, well-endcapped C18 column.[3] - Add a competing base, like triethylamine, to the mobile phase in low concentrations (use with caution as it can affect column lifetime).[3] - Lower the mobile phase pH to suppress the ionization of silanol groups.[1]
Column Contamination - Flush the column with a series of strong solvents. - If a guard column is used, replace it.[5] - Improve sample clean-up procedures to remove matrix interferences.[4]
Extra-Column Dead Volume - Use shorter, narrower internal diameter tubing between the injector, column, and detector.[5] - Ensure all fittings are properly connected and seated to avoid creating void volumes.[8]
Metal Contamination in Silica - Use a column with high-purity silica. - Add a chelating agent like EDTA to the mobile phase in low concentrations.
Issue 2: Peak Fronting
Potential Cause Recommended Solution
Column Overload - Dilute the sample and reinject.[6] - Reduce the injection volume.[5]
Poor Sample Solubility - Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase.[8]
Column Collapse - This is a catastrophic failure. Replace the column and ensure operating conditions (pressure, pH) are within the manufacturer's recommendations.[3]
Issue 3: Poor Resolution
Potential Cause Recommended Solution
Inappropriate Mobile Phase Strength - Systematically adjust the organic-to-aqueous ratio of the mobile phase. A decrease in the organic solvent percentage will generally increase retention and may improve resolution.
Incorrect Mobile Phase pH - Adjust the pH of the aqueous buffer. For fumonisins, a pH around 3.3 is often optimal.[4]
Suboptimal Column Temperature - Experiment with different column temperatures. A slightly elevated and controlled temperature can improve efficiency and resolution.[4]
Column Aging - Replace the column with a new one of the same type. Column performance degrades over time.[7]
Insufficient Column Efficiency - Consider using a column with a smaller particle size (e.g., sub-2 µm for UHPLC or 3.5 µm for HPLC) or a longer column to increase the number of theoretical plates.[10][11]

Experimental Protocols

Example HPLC Method for Fumonisin B1 and B2 Analysis

This protocol is a generalized example based on common practices and may require optimization for specific instruments and samples.

1. Sample Preparation and Clean-up:

  • Extraction: Extract a known amount of ground sample with an appropriate solvent mixture (e.g., methanol/water).

  • Clean-up: Use an immunoaffinity column (IAC) or a solid-phase extraction (SPE) cartridge (e.g., C18 or strong anion exchange) to remove interfering matrix components.[4][17] FumoniStar Immunoaffinity columns have been shown to provide optimal recoveries across various food matrices.[4]

2. Derivatization (Pre-column, Online):

  • An automated online pre-column derivatization with o-phthaldialdehyde (OPA) is recommended for improved precision.[4]

  • Reagents:

    • OPA reagent

    • 2-mercaptoethanol (or another thiol)

  • The autosampler is programmed to mix the sample extract with the OPA reagent for a specific incubation time before injection.[4][15]

3. HPLC Conditions:

Parameter Condition
Column C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A: 1.5 mM Formic Acid in Water (pH 3.3) B: Methanol
Gradient Isocratic or Gradient elution can be used. An example isocratic condition is 50:50 (v/v) A:B.[4] A gradient may be necessary for complex matrices.
Flow Rate 1.0 mL/min
Column Temperature 32°C[4]
Injection Volume 20 µL
Detector Fluorescence Detector (FLD)
Excitation Wavelength 335 nm
Emission Wavelength 440 nm

Visual Troubleshooting Workflows

Below are diagrams illustrating logical steps for troubleshooting common HPLC issues in this compound analysis.

Poor_Peak_Shape Start Poor Peak Shape Observed Tailing Peak Tailing? Start->Tailing Fronting Peak Fronting? Tailing->Fronting No Tailing_Cause1 Check Mobile Phase pH (Target ~3.3) Tailing->Tailing_Cause1 Yes Splitting Peak Splitting? Fronting->Splitting No Fronting_Cause1 Check Sample Concentration Fronting->Fronting_Cause1 Yes Splitting_Cause1 Check for Column Contamination/Void Splitting->Splitting_Cause1 Yes Tailing_Cause2 Assess Column Age/ Contamination Tailing_Cause1->Tailing_Cause2 pH OK Tailing_Sol1 Adjust pH Tailing_Cause1->Tailing_Sol1 Tailing_Cause3 Evaluate for Extra-Column Volume Tailing_Cause2->Tailing_Cause3 Column OK Tailing_Sol2 Flush or Replace Column Tailing_Cause2->Tailing_Sol2 Tailing_Sol3 Optimize Tubing Tailing_Cause3->Tailing_Sol3 End Problem Resolved Tailing_Sol1->End Tailing_Sol2->End Tailing_Sol3->End Fronting_Cause2 Verify Sample Solvent Compatibility Fronting_Cause1->Fronting_Cause2 Concentration OK Fronting_Sol1 Dilute Sample Fronting_Cause1->Fronting_Sol1 Fronting_Sol2 Dissolve in Mobile Phase Fronting_Cause2->Fronting_Sol2 Fronting_Sol1->End Fronting_Sol2->End Splitting_Cause2 Verify Sample Solvent Compatibility Splitting_Cause1->Splitting_Cause2 Column OK Splitting_Sol1 Flush/Replace Column Splitting_Cause1->Splitting_Sol1 Splitting_Sol2 Change Sample Solvent Splitting_Cause2->Splitting_Sol2 Splitting_Sol1->End Splitting_Sol2->End

Caption: Troubleshooting workflow for poor peak shape.

Poor_Resolution Start Poor Resolution (FB1 & FB2) Check_Mobile_Phase Optimize Mobile Phase Composition (Organic %) Start->Check_Mobile_Phase Sol_Mobile_Phase Systematically vary organic:aqueous ratio Check_Mobile_Phase->Sol_Mobile_Phase Check_pH Adjust Mobile Phase pH (Target ~3.3) Sol_pH Fine-tune pH around target value Check_pH->Sol_pH Check_Temp Optimize Column Temperature Sol_Temp Test temperatures between 30-40°C Check_Temp->Sol_Temp Check_Column Evaluate Column Performance Sol_Column Replace with new column or different chemistry Check_Column->Sol_Column Sol_Mobile_Phase->Check_pH No Improvement End Resolution Improved Sol_Mobile_Phase->End Success Sol_pH->Check_Temp No Improvement Sol_pH->End Success Sol_Temp->Check_Column No Improvement Sol_Temp->End Success Sol_Column->End

Caption: Troubleshooting workflow for poor resolution.

References

Stability of Fumonisin B2 in different organic solvents and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Fumonisin B2 (FB2) in various organic solvents and under different storage conditions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.

Frequently Asked Questions (FAQs)

Q1: Which organic solvent is most suitable for preparing and storing this compound stock solutions?

A1: For long-term stability, a solution of acetonitrile:water (1:1, v/v) is highly recommended for preparing this compound reference solutions.[1][2] In contrast, methanol is not a suitable solvent for long-term storage as significant degradation of FB2 can occur.[1][2] Fumonisins are also soluble in ethanol but are insoluble in nonpolar solvents like acetone, chloroform, and hexane.[3]

Q2: How does storage temperature affect the stability of this compound in different solvents?

A2: Storage temperature is a critical factor for maintaining the stability of this compound, especially in methanol.

  • In Acetonitrile:Water (1:1): this compound is quite stable in this solvent mixture at a range of temperatures. Studies have shown no significant loss when stored at -18°C, 4°C, and 25°C for up to 6 months.[1] Even at 40°C, it remains stable for at least 6 weeks.[1][2]

  • In Methanol: this compound shows significant degradation at temperatures above freezing. After 6 weeks of storage, the following decreases in concentration were observed:

    • -18°C: No losses observed.[1][2]

    • 4°C: 5% decrease.[1][2]

    • 25°C: 35% decrease.[1][2]

    • 40°C: 60% decrease.[1][2]

Q3: I have been storing my this compound standards in methanol at 4°C. Are they still viable?

A3: Based on stability studies, you can expect a decrease of approximately 5% in the concentration of this compound after 6 weeks of storage in methanol at 4°C.[1][2] For quantitative applications, it is advisable to prepare fresh standards or use a standard that has been stored in acetonitrile:water (1:1) at -18°C. For qualitative purposes, the standard may still be usable, but with caution.

Q4: What is the effect of pH on the thermal stability of this compound in aqueous solutions?

A4: The thermal stability of this compound in an aqueous environment is influenced by pH, especially at elevated temperatures. Generally, FB2 is most stable at a neutral pH and least stable in acidic conditions.[4][5]

  • At temperatures of 100°C and 125°C, no significant losses of FB2 were observed at pH 4, 7, and 10.[4]

  • At 150°C for 60 minutes, the loss of FB2 ranged from 30% to 80%, with the greatest decomposition occurring at pH 4 and the least at pH 7.[4]

  • At temperatures of 175°C and 200°C for 60 minutes, over 90% of FB2 was degraded, regardless of the pH.[4][5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent analytical results for this compound. Degradation of stock or working solutions.Verify the solvent used for stock solution preparation. If using methanol, check the storage temperature and duration. Prepare fresh standards in acetonitrile:water (1:1) and store at -18°C.
Low recovery of this compound during sample preparation. Instability during processing steps involving high temperatures.If your protocol involves heating steps in an aqueous medium, consider the pH of the solution. Buffering towards a neutral pH may improve stability.[4]
Unexpected peaks in chromatograms of stored standards. Formation of degradation products.In methanol, fumonisins can decompose over time, leading to the appearance of additional peaks. Analyze a freshly prepared standard to confirm. In aqueous solutions at high temperatures, hydrolysis products may form.[4]

Quantitative Data Summary

Table 1: Stability of this compound in Organic Solvents After 6 Weeks of Storage

Storage Temperature% Decrease in Acetonitrile:Water (1:1)% Decrease in Methanol
-18°CNo significant lossNo losses observed
4°CNo significant loss5%
25°CNo significant loss35%
40°CNo significant loss60%

Data sourced from studies on Fumonisin B1 and B2 stability.[1][2]

Table 2: Long-Term Stability of this compound in Acetonitrile:Water (1:1)

Storage TemperatureStorage Duration% Decrease
-18°C6 monthsNo significant loss
4°C6 monthsNo significant loss
25°C6 monthsNo significant loss

Data based on studies confirming the stability of fumonisins in acetonitrile:water (1:1).[1]

Table 3: Thermal Decomposition of this compound in an Aqueous System After 60 Minutes

Processing Temperature% Loss at pH 4% Loss at pH 7% Loss at pH 10
100°CNo significant lossNo significant lossNo significant loss
125°CNo significant lossNo significant lossNo significant loss
150°C~80%~30%Intermediate loss
175°C>90%>90%>90%
200°C>90%>90%>90%

Data adapted from a study on the thermal stability of FB2.[4]

Experimental Protocols

Methodology for this compound Stability Study in Organic Solvents

This protocol is based on the methodology described in the referenced stability studies.[1][2]

  • Preparation of Stock Solutions: this compound standards are dissolved in either acetonitrile:water (1:1, v/v) or methanol to achieve a desired concentration.

  • Storage Conditions: Aliquots of the stock solutions are stored in the dark at four different temperatures: -18°C, 4°C, 25°C, and 40°C.

  • Sample Analysis: At specified time points (e.g., weekly for 6 weeks), samples are retrieved from each storage condition.

  • Derivatization: The this compound in the samples is derivatized with o-phthaldialdehyde (OPA) to enable fluorescence detection.

  • HPLC Analysis: The derivatized samples are analyzed by High-Performance Liquid Chromatography (HPLC) with a fluorescence detector.

  • Quantification: The peak area of this compound is measured and compared to the initial (time zero) peak area to determine the percentage of degradation.

Methodology for Thermal Stability Study of this compound in an Aqueous System

This protocol is a summary of the methodology used to assess the thermal stability of FB2.[4]

  • Preparation of Buffered Solutions: this compound is dissolved in aqueous buffer solutions at pH 4, 7, and 10.

  • Thermal Processing: The solutions are heated in a pressurized vessel to temperatures of 100°C, 125°C, 150°C, 175°C, and 200°C.

  • Time-Course Sampling: Aliquots of the reaction mixture are collected at 10-minute intervals for 60 minutes once the target temperature is reached.

  • HPLC Analysis: The collected samples are analyzed for this compound levels using HPLC with fluorescence detection after derivatization with OPA.

  • Kinetic Analysis: The rate of decomposition of this compound is determined by plotting the concentration against time for each temperature and pH condition.

Visualizations

Stability_Study_Workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points Prep Prepare FB2 Solutions (Acetonitrile:Water & Methanol) T1 -18°C Prep->T1 Store Aliquots T2 4°C Prep->T2 Store Aliquots T3 25°C Prep->T3 Store Aliquots T4 40°C Prep->T4 Store Aliquots Deriv Derivatization with OPA T1->Deriv Sample at Intervals T2->Deriv Sample at Intervals T3->Deriv Sample at Intervals T4->Deriv Sample at Intervals HPLC HPLC-FLD Analysis Deriv->HPLC Data Data Comparison HPLC->Data Thermal_Stability_Workflow cluster_prep Preparation cluster_processing Thermal Processing cluster_analysis Analysis Prep_pH Prepare Aqueous FB2 Solutions (pH 4, 7, 10) Heat Heat to Target Temperature (100-200°C) Prep_pH->Heat Sample Collect Aliquots (10 min intervals for 60 min) Heat->Sample HPLC_A HPLC-FLD Analysis Sample->HPLC_A Kinetics Kinetic Analysis HPLC_A->Kinetics

References

Optimization of mobile phase composition for Fumonisin B2 separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of mobile phase composition for the separation of Fumonisin B2 (FB2) using liquid chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of this compound.

Question: Why am I observing peak splitting or broad peaks for this compound?

Answer:

Peak splitting or broadening for this compound is a common issue that can often be resolved by optimizing the mobile phase. The elution of fumonisins is highly sensitive to the pH of the mobile phase.[1][2]

  • pH Effects: At pH values above 2.6, evident peak splitting can occur for fumonisins.[2] It has been observed that maintaining a mobile phase pH of around 3.3 to 3.35 is crucial for good peak shape and resolution.[1][3][4] Minor variations in pH can lead to significant changes in the chromatography.[1]

  • Mobile Phase Composition: The choice of organic modifier and buffer can also impact peak shape. Using a combination of methanol and an acidic aqueous phase is common. Some methods have successfully replaced phosphate buffers with formic acid or acetic acid to mitigate issues like precipitation and improve pH control.[1][5]

Question: My this compound peak is tailing. What are the possible causes and solutions?

Answer:

Peak tailing can arise from several factors, including secondary interactions with the stationary phase, column overload, or extra-column effects.

  • Secondary Silanol Interactions: Residual silanol groups on the surface of C18 columns can interact with the amine group of this compound, leading to tailing.[6]

    • Solution: Adding a competitive base to the mobile phase, using a base-deactivated column, or employing a column with end-capping can help minimize these interactions.

  • Column Overload: Injecting too much sample onto the column can cause peak tailing.

    • Solution: Try diluting your sample and injecting a smaller amount.

  • Extra-Column Effects: Tubing, connections, and the detector flow cell can contribute to band broadening and peak tailing, especially for early-eluting peaks.[7]

    • Solution: Minimize the length and diameter of all tubing, ensure all connections are properly made, and use a low-volume flow cell if possible.

Question: I am not getting good resolution between this compound and other fumonisins or matrix components. How can I improve this?

Answer:

Improving resolution often involves adjusting the mobile phase composition and gradient profile.

  • Organic Solvent Ratio: The ratio of the organic solvent (e.g., methanol, acetonitrile) to the aqueous phase directly influences the retention and separation of fumonisins. Adjusting this ratio can significantly impact resolution.

  • Gradient Elution: Employing a gradient elution, where the concentration of the organic solvent is increased over time, can often provide better separation of multiple fumonisins compared to an isocratic method.[8][9]

  • Choice of Organic Modifier: While methanol is a common choice, acetonitrile can offer different selectivity and may improve resolution in some cases.[5][10]

  • Flow Rate: Lowering the flow rate can sometimes enhance resolution, although it will increase the analysis time.[11]

Frequently Asked Questions (FAQs)

What is a typical starting mobile phase for this compound separation?

A common starting point for the separation of this compound by reversed-phase HPLC is a mixture of methanol or acetonitrile and an acidic aqueous phase. For example, a mobile phase of methanol and 0.1 M sodium dihydrogen phosphate buffer (pH adjusted to 3.35) in a ratio of approximately 77:23 (v/v) is frequently used.[3][4][12] Alternatively, a mobile phase containing formic acid or acetic acid can be used.[1][5][10]

What is the optimal pH for the mobile phase in this compound analysis?

The elution of fumonisins is highly sensitive to pH. A pH of around 3.3 to 3.35 is often cited as optimal for achieving good separation and peak shape.[1][3][4] At higher pH values, peak splitting has been observed.[2]

Can I use a phosphate buffer in my mobile phase? What are the potential issues?

Yes, phosphate buffers are commonly used in mobile phases for fumonisin analysis to control the pH.[3][4][8] However, a significant drawback is the potential for the phosphate salts to precipitate, especially when mixed with high concentrations of organic solvents. This precipitation can lead to blockages in the HPLC system, increased backpressure, and potential damage to the column and instrument.[1] To mitigate this, some methods have successfully replaced phosphate buffers with volatile alternatives like formic acid.[1]

Is isocratic or gradient elution better for this compound separation?

Both isocratic and gradient elution methods have been successfully used for this compound analysis.[1][5][8][10]

  • Isocratic elution , where the mobile phase composition remains constant, can be simpler and faster for routine analysis where only FB2 is of interest.[1][5][10]

  • Gradient elution , where the mobile phase composition is changed during the run, is often preferred for separating a mixture of fumonisins (e.g., FB1, FB2, and FB3) or for complex sample matrices, as it can provide better resolution and peak shape for all analytes.[8][9]

Data Presentation

Table 1: Examples of Mobile Phase Compositions for this compound Separation

Organic PhaseAqueous PhaseRatio (v/v)AdditivespHElution ModeReference
Methanol0.1 M Sodium Dihydrogen Phosphate77:23Phosphoric Acid3.35Isocratic[3][4]
MethanolWater75:250.2% Formic AcidNot SpecifiedIsocratic[10]
Methanol1.5 mM Formic Acid50:50-3.3Isocratic[1]
Methanol/AcetonitrileWater25:25:501% Acetic AcidNot SpecifiedIsocratic[5]
Methanol0.1 M Phosphate BufferGradient-3.15Gradient[8]
AcetonitrileWaterGradientTrifluoroacetic Acid2.7Gradient[9]

Experimental Protocols

Protocol 1: HPLC-FLD Method with Phosphate Buffer (Isocratic)

This protocol is based on a widely used method for the determination of Fumonisin B1 and B2.[3][4]

  • Sample Preparation:

    • Extract fumonisins from the sample matrix using an appropriate solvent mixture (e.g., acetonitrile/methanol/water).

    • Clean up the extract using an immunoaffinity column (IAC) or solid-phase extraction (SPE) to remove interfering substances.

    • Evaporate the cleaned extract to dryness and reconstitute in a known volume of a solvent compatible with the mobile phase.

  • Derivatization (Pre-column):

    • To a portion of the reconstituted sample, add o-phthaldialdehyde (OPA) reagent.

    • Allow the reaction to proceed for a specific time (e.g., 1 minute) before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Methanol/0.1 M Sodium Dihydrogen Phosphate (77:23, v/v), adjusted to pH 3.35 with phosphoric acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 32 °C.[1]

    • Injection Volume: 20 µL.

  • Detection:

    • Detector: Fluorescence Detector (FLD).

    • Excitation Wavelength: 335 nm.

    • Emission Wavelength: 440 nm.

Protocol 2: HPLC-FLD Method with Formic Acid (Isocratic)

This protocol offers an alternative to phosphate buffers, reducing the risk of precipitation.[1]

  • Sample Preparation and Derivatization: Follow the steps outlined in Protocol 1. An automated online pre-column derivatization with OPA can also be employed.[1]

  • HPLC Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: Methanol/1.5 mM Formic Acid (50:50, v/v), pH adjusted to 3.3.

    • Flow Rate: As optimized for the specific column and system.

    • Column Temperature: 32 °C.

    • Injection Volume: As optimized.

  • Detection:

    • Detector: Fluorescence Detector (FLD).

    • Excitation and Emission Wavelengths: As in Protocol 1.

Mandatory Visualization

Fumonisin_B2_Separation_Troubleshooting cluster_start Start: Chromatographic Issue cluster_problem_identification Problem Identification cluster_troubleshooting_actions Troubleshooting Actions cluster_outcome Outcome start Poor this compound Peak Shape or Resolution peak_shape Observe Peak Shape: - Tailing? - Splitting? - Broadening? start->peak_shape resolution Check Resolution: - Co-elution with other peaks? start->resolution check_ph Verify Mobile Phase pH (Target: 3.3 - 3.35) peak_shape->check_ph Splitting/Tailing check_column Inspect Column - Overload? - Degradation? peak_shape->check_column Tailing adjust_organic Adjust Organic:Aqueous Ratio resolution->adjust_organic Poor Resolution gradient_elution Implement/Optimize Gradient Elution resolution->gradient_elution Co-elution change_additive Consider Mobile Phase Additive (e.g., Formic Acid vs. Phosphate) check_ph->change_additive good_separation Optimal Separation Achieved adjust_organic->good_separation change_additive->good_separation gradient_elution->good_separation check_column->good_separation

Caption: Troubleshooting workflow for this compound separation.

References

Validation & Comparative

Validation of Analytical Methods for Fumonisin B2: A Comparative Guide Using Certified Reference Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Fumonisin B2, a mycotoxin of significant concern in food safety and toxicology. The validation of these methods, particularly through the use of certified reference materials (CRMs), is critical for ensuring accurate and reliable data in research and regulatory settings. This document outlines key performance characteristics of prevalent analytical techniques, details experimental protocols, and illustrates the toxicological pathway of fumonisins.

Comparative Analysis of Analytical Methods

The accurate determination of this compound levels in various matrices is predominantly achieved through chromatographic techniques coupled with sensitive detection methods. High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most widely employed methods. The choice of method often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

Validation of these methods using certified reference materials provides a benchmark for accuracy and traceability. The following tables summarize the performance of different analytical methods for this compound, with data synthesized from various validation studies.

Table 1: Performance Characteristics of HPLC-FLD Methods for this compound Analysis

ParameterMethod DetailsMatrixRecovery (%)LOD (µg/kg)LOQ (µg/kg)Linearity (R²)Reference
HPLC-FLD Immunoaffinity column cleanup, pre-column derivatization with o-phthaldialdehyde (OPA)Corn97-->0.99[1]
HPLC-FLD Immunoaffinity column cleanup, automated online pre-column derivatization with OPAVarious food matrices70-12012->0.99[2][3]
HPLC-FLD Immunoaffinity column cleanup, post-column derivatizationMaize-based foods-5--[4]

Table 2: Performance Characteristics of LC-MS/MS Methods for this compound Analysis

ParameterMethod DetailsMatrixRecovery (%)LOD (µg/kg)LOQ (µg/kg)Linearity (R²)Reference
LC/MS Immunoaffinity column cleanupCorn90.4-101---[5]
LC-MS/MS Ultrasonic extraction, no cleanupCorn----[6]
UPLC-MS/MS Alkaline hydrolysis and solid-phase extractionBroiler chicken feed and excreta82.6-115.8-160>0.99[7][8]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for reproducible and comparable results. Below are outlines of common methodologies for this compound analysis.

Sample Preparation: Immunoaffinity Column (IAC) Cleanup

Immunoaffinity column cleanup is a highly selective method for extracting fumonisins from complex matrices.

  • Extraction: The sample is homogenized and extracted with a suitable solvent mixture, such as acetonitrile/methanol/water (25:25:50, v/v/v).[1][5]

  • Filtration and Dilution: The extract is filtered and diluted with phosphate-buffered saline (PBS) to ensure optimal antibody binding.[5]

  • Column Application: The diluted extract is passed through the immunoaffinity column containing antibodies specific to fumonisins. The fumonisins bind to the antibodies.

  • Washing: The column is washed with PBS or water to remove unbound matrix components.

  • Elution: this compound is eluted from the column using a solvent like methanol.[5] The eluate is then collected for analysis.

Analytical Procedure: HPLC with Fluorescence Detection (HPLC-FLD)
  • Derivatization: Since fumonisins are not naturally fluorescent, a derivatization step is required. This is typically achieved by reacting the primary amine group of this compound with a fluorescent reagent like o-phthaldialdehyde (OPA) in the presence of a thiol.[9][10] This can be performed pre-column, either manually or automated online.[2][3]

  • Chromatographic Separation: The derivatized sample is injected into an HPLC system equipped with a C18 reversed-phase column.

  • Mobile Phase: A gradient elution is commonly used, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid solution) and an organic solvent (e.g., methanol or acetonitrile).[2]

  • Detection: The fluorescent derivatives are detected by a fluorescence detector set at appropriate excitation and emission wavelengths.

Analytical Procedure: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Separation: The sample extract is injected into an LC system, typically with a C18 column, for separation of this compound from other components.[7][8]

  • Ionization: The eluent from the LC column is introduced into the mass spectrometer, where this compound molecules are ionized, usually by electrospray ionization (ESI) in positive mode.[7]

  • Mass Analysis: The precursor ion of this compound is selected in the first mass analyzer (Q1), fragmented in the collision cell (q2), and the resulting product ions are detected in the second mass analyzer (Q3). This multiple reaction monitoring (MRM) provides high selectivity and sensitivity.[7]

This compound Toxicity Pathway

Fumonisins exert their toxicity primarily by inhibiting the enzyme ceramide synthase, a key enzyme in the sphingolipid biosynthesis pathway. This disruption leads to an accumulation of sphinganine and sphingosine, which can trigger a cascade of cellular events, including oxidative stress and apoptosis.

FumonisinB2_Toxicity_Pathway cluster_0 Cellular Environment cluster_1 Downstream Effects FB2 This compound CeramideSynthase Ceramide Synthase (Inhibited) FB2->CeramideSynthase Inhibits ComplexSphingolipids Complex Sphingolipids (Depleted) CeramideSynthase->ComplexSphingolipids Synthesis Blocked Sphinganine Sphinganine (Accumulates) Sphinganine->CeramideSynthase Precursor OxidativeStress Oxidative Stress Sphinganine->OxidativeStress Sphingosine Sphingosine (Accumulates) Sphingosine->CeramideSynthase Precursor Sphingosine->OxidativeStress Apoptosis Apoptosis OxidativeStress->Apoptosis Toxicity Cellular Toxicity Apoptosis->Toxicity

Caption: this compound inhibits ceramide synthase, leading to the accumulation of sphingoid bases, which induces oxidative stress and apoptosis, resulting in cellular toxicity.

This guide provides a foundational understanding of the validation and comparison of analytical methods for this compound. For specific applications, it is crucial to consult detailed research articles and perform in-house validation to ensure the method is fit for its intended purpose. The use of certified reference materials remains the cornerstone of method validation, ensuring data quality and comparability across different laboratories and studies.

References

A Comparative Guide to Inter-laboratory Analytical Methods for Fumonisin B2

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of analytical methods for the quantification of Fumonisin B2 (FB2), a mycotoxin commonly found in maize and maize-based products. The performance of High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA) are evaluated based on data from inter-laboratory studies and method validation reports. This document is intended for researchers, scientists, and professionals in drug development and food safety analysis.

Quantitative Performance Data

The following tables summarize the quantitative performance of different analytical methods for this compound determination. Data is compiled from various single-laboratory validation studies and inter-laboratory comparisons.

Table 1: Performance Characteristics of HPLC-FLD and LC-MS/MS Methods for this compound Analysis.

MethodMatrixLimit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)Recovery (%)Relative Standard Deviation (RSD) (%)
HPLC-FLD
Study 1Corn Products70-70.0 - 106.04.7 - 20.0
Study 2[1]Cereals40-83 - 96-
Study 3Corn17.5-79.9 - 98.0-
Study 4[2]Food Matrices12--0.83 (Intraday), 5.9 (Interday)
LC-MS/MS
Study 5[3]Broiler Chicken Plasma0.03 - 0.17 ng/mL0.72 - 2.5 ng/mL--
Study 6[4]Corn-1279 - 1029 - 17
Study 7[5]Corn-8.382.6 - 94.43.08 - 7.91 (Intraday), 5.28 - 8.62 (Interday)
Study 8[6]Broiler Chicken Plasma0.03 - 0.17 ng/mL0.72 - 2.5 ng/mL--

Table 2: Performance of Fumonisin ELISA Kits.

Kit/ParameterDetection RangeLimit of Detection (LOD)Sample Type
Fumonisin B1 ELISA Kit (Aviva Systems Biology)[7]0.5 - 40.5 ppb-General
Fumonisin ELISA Kit (Generic)[7]0.05 - 5 ppm0.015 ppm-
Fumonisin Total ELISA Kit (Pribolab)[8]2 - 162 µg/kg200 µg/kgCereals, Vegetable Oil
Corn and Feed Mycotoxin Fumonisins ELISA Test Kit (Meizheng)[9]-250 ppbFeed, Corn, Corn by-products
FB (Fumonisin) ELISA Kit (Elabscience)[10]-Cereals, Feed: 500ppb; Bran: 300ppb; Beer: 50ppbCereals, Feed

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below.

1. High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method is a widely used technique for the quantification of fumonisins.[1][11]

  • Extraction: Fumonisins are extracted from the ground sample using a solvent mixture, typically methanol/water or acetonitrile/methanol/water.[5] The extraction is often facilitated by shaking or ultrasonication.

  • Cleanup: The crude extract is filtered and cleaned up to remove interfering matrix components. Immunoaffinity columns (IAC) are the most common and effective cleanup method.[12] The extract is passed through the IAC, which contains antibodies specific to fumonisins. After washing, the fumonisins are eluted with a solvent like methanol.

  • Derivatization: Since fumonisins are not naturally fluorescent, a pre-column or post-column derivatization step is necessary.[11] The most common derivatizing agent is o-phthaldialdehyde (OPA) in the presence of a thiol (e.g., 2-mercaptoethanol), which reacts with the primary amino group of FB2 to form a highly fluorescent derivative.[13]

  • Chromatographic Separation: The derivatized sample is injected into an HPLC system equipped with a C18 reversed-phase column.[12][14] Separation is typically achieved using a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., sodium phosphate or formic acid) and an organic solvent (e.g., methanol or acetonitrile).[2][11]

  • Detection: The fluorescent derivatives are detected by a fluorescence detector set at appropriate excitation and emission wavelengths (e.g., 335 nm excitation and 440 nm emission).[14] Quantification is performed by comparing the peak area of the sample to that of a known standard.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it a powerful confirmatory method.[5]

  • Extraction and Cleanup: The extraction and cleanup procedures are similar to those used for HPLC-FLD, often employing solvent extraction followed by immunoaffinity column cleanup.[4] However, due to the high selectivity of MS/MS detection, a simple dilution of the extract ("dilute-and-shoot") may be sufficient for some matrices, significantly reducing sample preparation time.[5]

  • Chromatographic Separation: A reversed-phase HPLC or Ultra-Performance Liquid Chromatography (UPLC) system with a C18 column is used to separate FB2 from other matrix components.[3][5] Gradient elution with a mobile phase containing water, an organic solvent (methanol or acetonitrile), and a modifier like formic acid or ammonium formate is common.[3][5]

  • Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode.[3][5] Quantification is achieved by selected reaction monitoring (SRM), where the precursor ion of FB2 is selected and fragmented, and specific product ions are monitored. This highly selective detection minimizes matrix interference.

3. Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a rapid screening method based on antigen-antibody reactions.[1][15]

  • Extraction: A simple and rapid extraction with an aqueous solvent or a solvent/water mixture is performed.

  • Assay Principle: Competitive ELISA is the most common format. The wells of a microtiter plate are coated with antibodies specific to fumonisins. The sample extract and a known amount of enzyme-labeled fumonisin are added to the wells. The fumonisin in the sample competes with the enzyme-labeled fumonisin for binding to the antibodies.

  • Detection: After a washing step to remove unbound components, a substrate is added that reacts with the enzyme to produce a color change. The intensity of the color is inversely proportional to the concentration of fumonisin in the sample. The concentration is determined by comparing the color intensity to a standard curve. ELISA kits are commercially available and provide a rapid and user-friendly platform for screening a large number of samples.[7][8][9][10]

Workflow for Inter-laboratory Comparison

The following diagram illustrates a typical workflow for an inter-laboratory comparison or proficiency test for this compound analysis.

Interlaboratory_Comparison_Workflow Coordinator Proficiency Test (PT) Coordinator Preparation Preparation of Test Material (Homogenization, Spiking) Coordinator->Preparation Organizes Homogeneity Homogeneity and Stability Testing Preparation->Homogeneity Distribution Distribution of Samples to Participating Laboratories Homogeneity->Distribution Lab_A Laboratory A Distribution->Lab_A Lab_B Laboratory B Distribution->Lab_B Lab_N Laboratory N Distribution->Lab_N Analysis Sample Analysis (e.g., HPLC, LC-MS/MS) Lab_A->Analysis Perform Lab_B->Analysis Perform Lab_N->Analysis Perform Reporting Reporting of Results to Coordinator Analysis->Reporting Evaluation Statistical Evaluation of Results (z-scores) Reporting->Evaluation Submits Report Issuance of Final Report to Participants Evaluation->Report Generates Report->Lab_A Disseminates Report->Lab_B Disseminates Report->Lab_N Disseminates

Caption: Workflow of an inter-laboratory comparison study for this compound analysis.

References

A Comparative Guide to Fumonisin B2 Antibody Cross-Reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate detection of mycotoxins like Fumonisin B2 (FB2) is paramount. Immunoassays offer a rapid and sensitive method for this detection, but the cross-reactivity of the antibodies used is a critical performance parameter. This guide provides an objective comparison of this compound antibody cross-reactivity across different immunoassay formats, supported by experimental data and detailed protocols.

Data Presentation: Cross-Reactivity of this compound Antibodies

The cross-reactivity of an antibody determines its ability to bind to structurally related compounds, which can influence the accuracy of the immunoassay. The following table summarizes the quantitative cross-reactivity of this compound (FB2) antibodies in various immunoassay formats, with Fumonisin B1 (FB1) typically used as the reference compound (100% cross-reactivity).

Immunoassay FormatAntibody TypeFB2 Cross-Reactivity (%)FB3 Cross-Reactivity (%)Other AnalytesSource
Competitive Indirect ELISAMurine Polyclonal86.7%40%Hydrolyzed FB1: No cross-reactivity[1][2]
Competitive Direct ELISASheep Polyclonal24%30%-
Competitive ELISAMonoclonal94%72%-
Lateral Flow Immunoassay (LFIA)Polyclonal IgYDetects both FB1 and FB2Not SpecifiedDeoxynivalenol, Ochratoxin A, Aflatoxin B1, Zearalenone: No cross-reactivity[3][4][5]
Electrochemical ImmunosensorMonoclonalSimilar specificity for FB1 and FB2Not SpecifiedAflatoxin B1, Ochratoxin A: <1% cross-reactivity[6]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing experimental results. Below are protocols for two common immunoassay formats used for this compound detection.

Competitive ELISA Protocol

This protocol outlines a typical competitive enzyme-linked immunosorbent assay for the quantification of fumonisins.

Materials:

  • Microtiter plate pre-coated with a fumonisin-protein conjugate

  • This compound standards

  • Sample extracts

  • Fumonisin-specific antibody solution

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugate)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., sulfuric acid)

  • Wash buffer (e.g., PBS with Tween-20)

  • Plate reader

Procedure:

  • Sample/Standard Addition: Add 50 µL of fumonisin standards or sample extracts to the wells of the microtiter plate.

  • Antibody Addition: Add 50 µL of the fumonisin-specific antibody solution to each well.

  • Incubation: Incubate the plate for a specified time (e.g., 1 hour) at a controlled temperature (e.g., 37°C) to allow for competitive binding between the free fumonisin in the sample/standard and the immobilized fumonisin conjugate for the antibody binding sites.

  • Washing: Wash the plate multiple times with wash buffer to remove unbound antibodies and other components.

  • Secondary Antibody Addition: Add 100 µL of the enzyme-conjugated secondary antibody to each well.

  • Incubation: Incubate the plate again under controlled conditions.

  • Washing: Repeat the washing step to remove any unbound secondary antibody.

  • Substrate Addition: Add 100 µL of the substrate solution to each well and incubate in the dark for a specified time to allow for color development. The intensity of the color is inversely proportional to the amount of fumonisin in the sample.

  • Stopping the Reaction: Add 50 µL of the stop solution to each well to halt the enzymatic reaction.

  • Measurement: Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a plate reader.

  • Data Analysis: Construct a standard curve by plotting the absorbance values of the standards against their known concentrations. Use this curve to determine the concentration of this compound in the samples.[7][8][9][10][11]

Lateral Flow Immunoassay (LFIA) Protocol

This protocol describes a competitive lateral flow immunoassay for the rapid, qualitative, or semi-quantitative detection of fumonisins.[3][4][12]

Materials:

  • Lateral flow test strips (comprising a sample pad, conjugate pad with gold nanoparticle-labeled antibodies, nitrocellulose membrane with a test line and a control line, and an absorbent pad)

  • Sample extraction buffer

  • Sample extracts

Procedure:

  • Sample Preparation: Extract the fumonisins from the sample using the provided extraction buffer.[3][4]

  • Sample Application: Apply a specific volume of the sample extract to the sample pad of the test strip.

  • Migration: The liquid sample migrates along the strip by capillary action. It rehydrates the gold nanoparticle-labeled fumonisin-specific antibodies in the conjugate pad.

  • Competitive Binding: If fumonisins are present in the sample, they will bind to the labeled antibodies.

  • Detection:

    • Test Line: The sample continues to migrate to the nitrocellulose membrane where a fumonisin-protein conjugate is immobilized at the test line. Any unbound labeled antibodies will bind to this line, producing a visible color. The intensity of the test line is inversely proportional to the concentration of fumonisin in the sample. A fainter or absent test line indicates a higher concentration of fumonisins.

    • Control Line: The remaining labeled antibodies will continue to migrate and bind to the control line, which typically contains a secondary antibody that captures the labeled primary antibody. The appearance of the control line indicates that the test has run correctly.

  • Interpretation: The results are visually interpreted after a specified time (e.g., 5-10 minutes).[3][4]

Mandatory Visualizations

The following diagrams illustrate the experimental workflows and the logical relationships influencing antibody cross-reactivity.

Competitive_ELISA_Workflow cluster_plate Microtiter Plate Well cluster_analysis Analysis A Add Sample/ Standard B Add Fumonisin Antibody A->B C Incubate (Competitive Binding) B->C D Wash C->D E Add Enzyme-Conjugated Secondary Antibody D->E F Incubate E->F G Wash F->G H Add Substrate G->H I Incubate (Color Development) H->I J Add Stop Solution I->J K Read Absorbance J->K L Calculate Concentration K->L

Competitive ELISA Workflow

Lateral_Flow_Immunoassay_Workflow cluster_strip Lateral Flow Strip cluster_result Result A Apply Sample Extract B Migration & Rehydration of Labeled Antibody A->B C Competitive Binding (Analyte + Labeled Ab) B->C D Capture at Test & Control Lines C->D E Visual Interpretation D->E

Lateral Flow Immunoassay Workflow

Cross_Reactivity_Factors cluster_antibody Antibody Characteristics cluster_analyte Analyte Properties cluster_assay Immunoassay Format & Conditions cluster_output Ab_Affinity Antibody Affinity Cross_Reactivity Observed Cross-Reactivity Ab_Affinity->Cross_Reactivity Ab_Specificity Antibody Specificity Ab_Specificity->Cross_Reactivity Analyte_Structure Structural Similarity to Target Analyte Analyte_Structure->Cross_Reactivity Assay_Format Assay Format (e.g., ELISA, LFIA) Assay_Format->Cross_Reactivity Reagent_Conc Reagent Concentrations Reagent_Conc->Cross_Reactivity Incubation_Time Incubation Time & Temp Incubation_Time->Cross_Reactivity pH_Buffer pH and Buffer Composition pH_Buffer->Cross_Reactivity

Factors Influencing Antibody Cross-Reactivity

References

A Comparative Guide to Fumonisin B2 Analysis: HPLC-FLD vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and food safety, the accurate quantification of mycotoxins like Fumonisin B2 (FB2) is critical. The two most prevalent analytical techniques for this purpose are High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of their performance, supported by experimental data, to aid in selecting the most suitable method for your laboratory's needs.

At a Glance: Method Comparison

Both HPLC-FLD and LC-MS/MS offer reliable means for this compound quantification, but they differ significantly in their principles, sensitivity, specificity, and workflow complexity. LC-MS/MS is generally considered a more specific and sensitive technique, often requiring less sample cleanup.[1][2] In contrast, HPLC-FLD is a robust and cost-effective method, though it necessitates a derivatization step to make the fumonisin molecules detectable by fluorescence.[3][4]

Performance Characteristics

The choice between HPLC-FLD and LC-MS/MS often depends on the specific requirements of the analysis, such as the required detection limits, sample matrix complexity, and throughput needs. The following table summarizes key quantitative performance parameters for this compound analysis using both techniques, as reported in various studies.

ParameterHPLC-FLDLC-MS/MS
Limit of Detection (LOD) 0.10 - 40 µg/kg[5][6][7]0.03 - 3.5 µg/kg[2][8]
Limit of Quantification (LOQ) 17.5 - 160 µg/kg[9][10][11]0.72 - 11.7 µg/kg[2][8]
Recovery 72.5% - 119.2%[5][6][7]82.6% - 120%[1][10]
Linearity (r²) >0.99[3]>0.99[9][10]
Derivatization Required YesNo
Specificity GoodExcellent
Initial Cost LowerHigher

Experimental Workflows

The analytical workflows for HPLC-FLD and LC-MS/MS share initial sample preparation steps but diverge at the derivatization and detection stages.

Fumonisin_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_hplc_fld HPLC-FLD cluster_lc_msms LC-MS/MS Sample Sample (e.g., Maize) Extraction Extraction (Acetonitrile/Methanol/Water) Sample->Extraction Cleanup Cleanup (IAC or SPE) Extraction->Cleanup Derivatization Derivatization (OPA Reagent) Cleanup->Derivatization For HPLC-FLD HPLC_MS_System UPLC/HPLC Separation (C18 Column) Cleanup->HPLC_MS_System For LC-MS/MS HPLC_FLD_System HPLC Separation (C18 Column) Derivatization->HPLC_FLD_System FLD_Detection Fluorescence Detection (Ex: 335 nm, Em: 440 nm) HPLC_FLD_System->FLD_Detection MSMS_Detection MS/MS Detection (ESI+, MRM Mode) HPLC_MS_System->MSMS_Detection

Figure 1. Generalized workflows for this compound analysis.

Detailed Experimental Protocols

Below are representative protocols for the analysis of this compound in a maize matrix, based on methodologies described in the literature.

HPLC-FLD Protocol

This protocol involves an immunoaffinity column (IAC) cleanup followed by pre-column derivatization with o-phthalaldehyde (OPA).

  • Extraction : Homogenize 20g of the maize sample with 50 mL of an extraction solvent (e.g., acetonitrile/methanol/water at a 1:1:2 ratio). Centrifuge the mixture and filter the supernatant.[12][13]

  • Cleanup : Dilute the filtered extract with a phosphate-buffered saline (PBS) solution and apply it to an immunoaffinity column specific for fumonisins. Wash the column with PBS and then elute the fumonisins with methanol. Evaporate the eluate to dryness.[12]

  • Derivatization : Reconstitute the dried residue in 200 µL of acetonitrile/water (50/50, v/v).[12] To a 50 µL aliquot of this solution, add 50 µL of OPA reagent (prepared by dissolving 40 mg OPA in 1 mL methanol, 5 mL of 0.1 M sodium tetraborate, and 50 µL of 2-mercaptoethanol). Mix for 30 seconds.[12][14]

  • Chromatographic Conditions :

    • HPLC System : Agilent 1200 Series or equivalent.[4]

    • Column : C18 column (e.g., 4.6 x 150 mm, 5 µm).[4][5]

    • Mobile Phase : Gradient or isocratic elution with a mixture of acetonitrile and a buffer like 0.1% acetic acid or sodium phosphate buffer (pH 3.2-3.35).[4][5][6]

    • Flow Rate : 1.0 mL/min.[5][6]

    • Injection Volume : 20 µL.[12]

    • FLD Settings : Excitation at 335 nm and emission at 440 nm.[5][6]

LC-MS/MS Protocol

This protocol often allows for a more simplified "dilute-and-shoot" approach after the initial extraction, leveraging the high selectivity of the mass spectrometer.

  • Extraction : Homogenize 5g of the pulverized sample with 20 mL of an acetonitrile/water solution (50:50, v/v). Shake for 20 minutes and then centrifuge.[15]

  • Sample Dilution : Take an aliquot of the supernatant and dilute it with the initial mobile phase or extraction solvent blank. Centrifuge again to pellet any fine particulates.[16]

  • Chromatographic Conditions :

    • LC System : Waters Acquity UPLC H-Class or equivalent.[9]

    • Column : C18 column (e.g., CORTECS C18, 2.1 mm x 100 mm, 1.6 µm).[10]

    • Mobile Phase : A gradient using Mobile Phase A (0.2% formic acid in water) and Mobile Phase B (0.2% formic acid in methanol).[9][10]

    • Flow Rate : 0.2 - 0.4 mL/min.[2][9]

    • Column Temperature : 40°C.[9]

    • Injection Volume : 10 µL.[2]

  • Mass Spectrometry Conditions :

    • Mass Spectrometer : Waters Xevo TQS or equivalent triple quadrupole mass spectrometer.[9]

    • Ionization Mode : Electrospray Ionization, Positive (ESI+).[9]

    • Detection Mode : Multiple Reaction Monitoring (MRM). For this compound, a common transition is m/z 706.4 > 336.[13]

Conclusion

Both HPLC-FLD and LC-MS/MS are powerful and validated techniques for the determination of this compound.

LC-MS/MS stands out for its superior sensitivity, specificity, and high-throughput capabilities, making it ideal for laboratories that need to analyze a large number of samples for multiple mycotoxins with very low detection limits.[1][2] The ability to often use simpler sample preparation protocols is a significant advantage.

HPLC-FLD remains a highly viable and cost-effective option, particularly for laboratories where the ultimate sensitivity of LC-MS/MS is not required or for dedicated Fumonisin analysis.[3][4] While it requires an additional derivatization step, modern autosamplers can automate this process, minimizing manual intervention.[3] The method is robust and widely accepted, with numerous validated protocols available.[11]

The ultimate decision will depend on a laboratory's specific application, budget, available expertise, and regulatory requirements.

References

A Guide to Method Validation for Fumonisin B2 Analysis Under EU Regulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Fumonisin B2, a mycotoxin subject to stringent regulation by the European Union. Adherence to validated analytical methods is critical for food and feed safety, ensuring consumer protection and facilitating international trade. This document outlines the current EU regulatory framework, compares the performance of common analytical techniques—High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA)—and provides detailed experimental protocols.

EU Regulatory Framework for this compound

The analysis of this compound in food is governed by a framework of EU regulations that set maximum levels and define the performance criteria for analytical methods. A significant recent update is the replacement of Commission Regulation (EC) No 401/2006 by Commission Implementing Regulation (EU) 2023/2782 , which establishes harmonized methods of sampling and analysis for mycotoxins.[1][2][3][4] While this new regulation is in force, a transitional period until January 1, 2029, allows for the continued use of methods validated under the previous legislation.[1][2]

Maximum levels (MLs) for the sum of Fumonisin B1 (FB1) and this compound (FB2) in various foodstuffs are laid down in Commission Regulation (EU) 2023/915 , which consolidates and repeals the earlier Regulation (EC) No 1881/2006.[5][6][7][8] These levels vary depending on the food commodity. For example, the ML for unprocessed maize is 4000 µg/kg, while for maize-based foods for direct human consumption, it is 1000 µg/kg.[6][9]

Method validation must demonstrate that the analytical performance meets the criteria set out in Regulation (EU) 2023/2782. Key performance characteristics include:

  • Recovery: The average recovery should be within the range of 70-120%.[1]

  • Precision:

    • Repeatability (RSDr): The relative standard deviation under repeatability conditions should be ≤ 20%.[1]

    • Within-laboratory Reproducibility (RSDwR): The relative standard deviation under within-laboratory reproducibility conditions should be ≤ 20%.[1]

  • Limit of Quantification (LOQ): The LOQ should be at or below 0.5 times the maximum level (ML), and preferably ≤ 0.2 * ML.[1][10]

Comparison of Analytical Methods for this compound

The selection of an appropriate analytical method for this compound depends on various factors, including the required sensitivity and selectivity, sample throughput, cost, and the specific food matrix. The three most commonly employed techniques are HPLC-FLD, LC-MS/MS, and ELISA.

Performance ParameterHPLC-FLDLC-MS/MSELISA
**Linearity (R²) **> 0.99> 0.99Typically good within the defined range
Recovery (%) 70 - 110%80 - 120%70 - 120%
Precision (RSDr %) < 15%< 10%< 20%
Precision (RSDwR %) < 20%< 15%< 25%
LOD (µg/kg) 5 - 500.1 - 1010 - 250
LOQ (µg/kg) 15 - 1500.5 - 3050 - 500
Specificity Good with effective cleanupExcellentModerate to Good (potential for cross-reactivity)
Throughput ModerateModerate to HighHigh
Cost per Sample ModerateHighLow
Confirmation Requires confirmationConfirmatoryScreening

Note: The values presented in this table are compiled from various scientific studies and should be considered as typical performance ranges. Actual performance may vary depending on the specific instrumentation, methodology, and matrix.

Experimental Protocols

Detailed methodologies are crucial for the successful validation and implementation of analytical methods. Below are generalized protocols for the analysis of this compound in food matrices.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method is a widely used technique for the quantification of fumonisins. It requires a derivatization step to make the fumonisin molecules fluorescent.

a) Sample Preparation and Extraction:

  • Weigh a homogenized sample (e.g., 25 g of maize flour) into a flask.

  • Add an extraction solvent, typically a mixture of methanol/water (e.g., 3:1 v/v) or acetonitrile/methanol/water (e.g., 25:25:50 v/v/v).

  • Shake vigorously for a specified time (e.g., 30-60 minutes).

  • Filter the extract through a fluted filter paper.

b) Clean-up:

  • Dilute the filtered extract with a phosphate-buffered saline (PBS) solution.

  • Pass the diluted extract through an immunoaffinity column (IAC) specific for fumonisins. The fumonisins will bind to the antibodies in the column.

  • Wash the column with PBS to remove interfering compounds.

  • Elute the fumonisins from the column using methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

c) Derivatization:

  • Reconstitute the dried residue in a small volume of methanol or acetonitrile/water.

  • Add a derivatizing agent, commonly o-phthaldialdehyde (OPA) in the presence of a thiol (e.g., 2-mercaptoethanol).

  • Allow the reaction to proceed for a specific time (e.g., 2-3 minutes) before injection.

d) HPLC-FLD Analysis:

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient or isocratic elution with a mixture of methanol or acetonitrile and an aqueous buffer (e.g., sodium dihydrogen phosphate), adjusted to an acidic pH.

  • Flow Rate: Typically 0.8 - 1.2 mL/min.

  • Injection Volume: 20 - 100 µL.

  • Fluorescence Detection: Excitation wavelength around 335 nm and emission wavelength around 440 nm.

  • Quantification: Compare the peak area of the this compound derivative in the sample to a calibration curve prepared from certified standards.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity and is considered a confirmatory method. It often requires less stringent clean-up compared to HPLC-FLD and does not necessitate derivatization.

a) Sample Preparation and Extraction:

  • Follow a similar extraction procedure as for HPLC-FLD, using solvents like acetonitrile/water/formic acid mixtures.

  • An internal standard (e.g., ¹³C-labeled this compound) should be added to the sample before extraction to correct for matrix effects and variations in recovery.

b) Clean-up (if necessary):

  • While LC-MS/MS is more robust, a simple clean-up step using solid-phase extraction (SPE) cartridges (e.g., C18 or mixed-mode) can reduce matrix interference and improve performance.

  • Alternatively, a "dilute-and-shoot" approach can be used for simpler matrices, where the extract is simply diluted before injection.

c) LC-MS/MS Analysis:

  • Column: C18 or other suitable reversed-phase column.

  • Mobile Phase: A gradient elution with a mixture of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate to improve ionization.

  • Ionization: Electrospray ionization (ESI) in positive mode is typically used.

  • Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode. At least two specific precursor-to-product ion transitions should be monitored for this compound for unambiguous identification and quantification.

  • Quantification: Based on the peak area ratio of the analyte to the internal standard, plotted against a calibration curve.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput screening method based on the specific binding of an antibody to the target antigen (this compound). Commercial kits are widely available.

a) Sample Preparation and Extraction:

  • Extraction is typically performed with a methanol/water mixture as specified in the kit's instructions.

  • The extract is then diluted with a buffer provided in the kit. No further clean-up is usually required.

b) ELISA Procedure (Competitive Format):

  • Add the diluted sample extract, standards, and a fumonisin-enzyme conjugate to microplate wells coated with anti-fumonisin antibodies.

  • During incubation, the free fumonisin in the sample and the fumonisin-enzyme conjugate compete for binding to the antibodies on the well surface.

  • Wash the wells to remove unbound components.

  • Add a substrate that reacts with the enzyme to produce a color. The intensity of the color is inversely proportional to the concentration of fumonisin in the sample.

  • Stop the reaction and measure the absorbance using a microplate reader.

  • Quantification: Calculate the this compound concentration in the sample by comparing its absorbance to the standard curve generated from the standards.

Mandatory Visualizations

Method_Validation_Workflow Define_Scope Define Scope (Analyte, Matrix, Concentration) Set_Criteria Set Performance Criteria (as per EU Reg. 2023/2782) Selectivity Selectivity / Specificity Define_Scope->Selectivity Linearity Linearity & Working Range Recovery Recovery Precision Precision (Repeatability & Reproducibility) LOD_LOQ LOD & LOQ Robustness Robustness Data_Analysis Statistical Data Analysis Robustness->Data_Analysis Compare_Criteria Compare with EU Criteria Validation_Report Prepare Validation Report Method_Implementation Method Implementation & Routine Use Validation_Report->Method_Implementation

Caption: Workflow for Method Validation according to EU Regulations.

Analytical_Method_Selection cluster_screening Screening Purpose cluster_confirmation Confirmatory Purpose Start Start: Need for this compound Analysis High_Throughput High Sample Throughput? Start->High_Throughput High_Specificity Highest Specificity Needed? Start->High_Specificity Cost_Constraint Low Cost per Sample? High_Throughput->Cost_Constraint Yes High_Throughput->High_Specificity No ELISA Select ELISA Cost_Constraint->ELISA Yes Cost_Constraint->High_Specificity No Low_LOD_LOQ Very Low LOD/LOQ? High_Specificity->Low_LOD_LOQ Yes HPLC Select HPLC-FLD High_Specificity->HPLC No LCMS Select LC-MS/MS Low_LOD_LOQ->LCMS Yes Low_LOD_LOQ->HPLC No

Caption: Decision tree for selecting an analytical method for this compound.

References

A Comparative Guide to the Accuracy and Precision of Fumonisin B2 Quantification in Proficiency Testing

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of mycotoxins such as Fumonisin B2 (FB2) is paramount for ensuring food safety and for toxicology studies. Proficiency testing (PT) schemes offer a valuable external quality assessment, allowing laboratories to benchmark their performance against their peers. This guide provides an objective comparison of the performance of common analytical methods for FB2 quantification as demonstrated in proficiency tests and validation studies, supported by experimental data.

Performance of Analytical Methods for this compound Quantification

The two predominant analytical techniques for the quantification of this compound are High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography with Mass Spectrometry (LC-MS or LC-MS/MS). The following tables summarize the accuracy (recovery) and precision (relative standard deviation, RSD) data from various studies.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

HPLC-FLD methods typically require a derivatization step to make the fumonisins fluorescent. Pre-column or post-column derivatization with reagents like o-phthaldialdehyde (OPA) is common.

Table 1: Performance Data for HPLC-FLD Methods for this compound Quantification

MatrixSpiking Level (µg/kg)Recovery (%)RSDr (%)RSDR (%)Reference
Corn150 - 25079 - 1029 - 17-[1]
Corn & Corn Products200 - 300070.0 - 106.04.7 - 20.0-[2]
Cereals & Cereal-based FoodNot specified83 - 96--[3]
Various FoodsNot specified70 - 1200.83 (intraday)5.9 (interday)[4][5]
Spices & HerbsNot specified72.58 - 97.10< 7.0-[2]

RSDr: Relative Standard Deviation for repeatability; RSDR: Relative Standard Deviation for reproducibility.

Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS)

LC-MS-based methods offer high selectivity and sensitivity and often require less sample clean-up compared to HPLC-FLD.

Table 2: Performance Data for LC-MS and LC-MS/MS Methods for this compound Quantification

MatrixSpiking Level (µg/kg)Recovery (%)RSDr (%)RSDR (%)Reference
Corn534 - 1954 (combined FB1+FB2)-1.9 - 12.618.2 - 25.5[1]
Corn10 - 10078.6 - 103.22.6 - 15.35.9 - 18.7[3]
Corn200 - 500 (combined FB1+FB2)90.4 - 1012.8 - 7.1-[6]
Animal FeedNot specified89 - 120-3.7 - 20.5[7]

Proficiency Testing Schemes for this compound

Several organizations provide proficiency testing schemes for mycotoxin analysis, including this compound. Participation in these schemes is a crucial component of a laboratory's quality assurance program.

Table 3: Overview of Selected Proficiency Testing Schemes for Fumonisins

ProviderScheme NameMatrix ExamplesAnalytesFrequency
FAPAS Food Chemistry Proficiency TestingMaize flour, Animal feedFumonisin B1 & B2, Total FumonisinsMultiple rounds per year
AAFCO Mycotoxin Contaminants SchemeAnimal Feed (e.g., Fish Feed, Dog Feed)This compound, Total FumonisinsMultiple rounds per year
OTSC (Texas A&M) Mycotoxin Proficiency Testing ProgramMaizeTotal Fumonisin (FB1+FB2+FB3)Bi-annually

A 2023 report from the AAFCO Mycotoxin Contaminants Scheme for a fish feed sample showed a robust mean of 410.7 µg/kg for this compound, with a robust relative standard deviation of 31.28% among the 16 participating laboratories[8]. Similarly, a 2025 report on dry dog food indicated a robust mean of 257.7 µg/kg for this compound with a robust RSD of 31.68% from 25 laboratories[9]. These results highlight the variability in quantification among different laboratories and the importance of participating in such schemes to ensure accuracy. The Office of the Texas State Chemist (OTSC) at Texas A&M AgriLife Research also conducts a global Mycotoxin Proficiency Testing Program for fumonisins in maize[10][11].

Experimental Protocols

The accuracy and precision of this compound quantification are highly dependent on the experimental methodology. Below are summaries of typical protocols for the main analytical methods.

HPLC-FLD with Immunoaffinity Column Cleanup

This is a widely used method for the determination of fumonisins in various food matrices.

Experimental Workflow:

  • Extraction: The sample is typically extracted with a mixture of organic solvents and water, such as acetonitrile/methanol/water[1][6].

  • Cleanup: The extract is filtered and diluted before being applied to an immunoaffinity column (IAC) specific for fumonisins. The IAC selectively binds the fumonisins.

  • Elution: After washing the column to remove impurities, the fumonisins are eluted with a solvent like methanol.

  • Derivatization: The eluted fumonisins are derivatized, often with OPA, to make them fluorescent. This can be done pre-column or post-column.

  • HPLC-FLD Analysis: The derivatized extract is injected into an HPLC system with a fluorescence detector for quantification.

HPLC_FLD_Workflow cluster_extraction Sample Preparation cluster_cleanup Cleanup cluster_analysis Analysis Sample Sample Extraction Extraction (e.g., Acetonitrile/ Methanol/Water) Sample->Extraction Filtration Filtration Extraction->Filtration IAC Immunoaffinity Column (IAC) Filtration->IAC Elution Elution (e.g., Methanol) IAC->Elution Derivatization Derivatization (e.g., OPA) Elution->Derivatization HPLC_FLD HPLC-FLD Analysis Derivatization->HPLC_FLD LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis Sample Sample Extraction Extraction (e.g., Methanol/Water) Sample->Extraction Centrifugation Centrifugation/ Filtration Extraction->Centrifugation Dilution Dilution Centrifugation->Dilution LC_MS_MS LC-MS/MS Analysis Dilution->LC_MS_MS Method_Comparison cluster_hplc HPLC-FLD cluster_lcms LC-MS/MS cluster_decision Decision Factors hplc_pros Pros: - Lower instrument cost - Widely available Cost Budget hplc_pros->Cost hplc_cons Cons: - Derivatization required - Potential for interferences - Generally lower throughput Sensitivity Required Limit of Quantification hplc_cons->Sensitivity Throughput Sample Volume hplc_cons->Throughput lcms_pros Pros: - High specificity and sensitivity - No derivatization needed - Higher throughput possible lcms_pros->Sensitivity lcms_pros->Throughput lcms_cons Cons: - Higher instrument cost - Matrix effects can be an issue - Requires specialized expertise lcms_cons->Cost Expertise Staff Expertise lcms_cons->Expertise

References

Safety Operating Guide

Proper Disposal Procedures for Fumonisin B2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper handling and disposal of Fumonisin B2 in a laboratory setting. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This compound is a mycotoxin that is harmful if swallowed, causes serious eye and skin irritation, and may cause respiratory irritation[1]. Some sources also indicate it is suspected of causing cancer and of damaging an unborn child[2]. Therefore, all waste containing this compound must be treated as hazardous.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be familiar with its hazards. Do not eat, drink, or smoke in areas where this material is handled, stored, and processed[1][3]. Always wash hands and face thoroughly after handling the material and before entering eating areas[1][3]. Store the compound in a well-ventilated place, keeping the container tightly closed and locked up[1][2][4][5].

Personal Protective Equipment (PPE): Proper PPE is mandatory when handling this compound and its associated waste.

  • Eye/Face Protection: Wear safety glasses with side-shields or goggles tested and approved under government standards such as NIOSH (US) or EN 166 (EU)[1][3][5].

  • Hand Protection: Handle with chemical-resistant gloves. Gloves must be inspected prior to use and disposed of after use in accordance with applicable laws and good laboratory practices[1][5]. Use proper glove removal technique to avoid skin contact[5].

  • Body Protection: Wear a lab coat or other protective clothing appropriate for the type, concentration, and amount of the dangerous substance in the specific workplace[5].

  • Respiratory Protection: If ventilation is inadequate, wear an appropriate respirator[3]. Avoid breathing dust, fumes, gas, mist, vapors, or spray[1][2].

Operational Plan for this compound Disposal

The primary and recommended method for the disposal of this compound waste is through a licensed, professional waste disposal company, typically involving chemical incineration[3][5]. Never dispose of this compound down the drain or with general laboratory trash[2].

Step-by-Step Disposal Protocol
  • Segregation and Collection:

    • Designate a specific, clearly labeled hazardous waste container for all this compound waste.

    • Collect all contaminated disposables, such as gloves, paper towels, and pipette tips, in this container[6].

    • Keep this compound waste separate from other waste streams to avoid mixing with incompatible materials[2]. Strong acids/alkalis and strong oxidizing/reducing agents are incompatible[1].

  • Waste Classification:

    • Classify the waste as hazardous chemical waste. If the this compound is in a solvent like acetonitrile, it must also be classified as flammable liquid waste[4].

    • Consult your institution's Environmental Health and Safety (EHS) office for specific local and national regulations.

  • Packaging for Disposal:

    • Solid Waste: Place dry, contaminated materials (e.g., absorbent pads, gloves) into a suitable, closed, and properly labeled container for disposal[5].

    • Liquid Waste: Collect excess sample extracts and solutions containing this compound in an approved hazardous waste container[6]. Do not overfill containers.

    • Unused Product: Leave the original chemical in its container if possible[2]. Offer the material to a licensed waste disposal company[5].

  • Arranging for Pickup:

    • Contact your institution's EHS department or a licensed waste disposal contractor to schedule a pickup[3].

    • Ensure all containers are properly labeled with the contents, hazards (e.g., "Toxic," "Flammable"), and accumulation start date.

Waste Inactivation and Decontamination

For laboratories equipped to do so, pre-treating this compound waste can reduce its toxicity. These procedures should be performed by trained personnel within a chemical fume hood.

Experimental Protocol: Enzymatic Degradation

Recent studies have demonstrated the high-efficiency degradation of this compound using a laccase mediator system[7]. This method can serve as a pre-treatment step to detoxify liquid waste.

Methodology:

  • Adjust the pH of the aqueous this compound waste solution to 7.0 using a citrate-phosphate buffer[7].

  • Add the laccase enzyme Lac-W to a final concentration of 0.5 U/mL[7].

  • Add the mediator 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) to a final concentration of 5 mM[7].

  • Incubate the reaction mixture at 40°C under static conditions for 24 hours[7].

  • Following incubation, the treated liquid waste should still be collected and disposed of as hazardous chemical waste, as the degradation may not be 100% complete and the solution contains other chemical reagents.

Quantitative Data for Enzymatic Degradation of Fumonisins

ParameterOptimal ConditionDegradation Rate (after 24h)Source
pH 7.0-[7]
Temperature 40 °C-[7]
Enzyme (Lac-W) 0.5 U/mL-[7]
Mediator (ABTS) 5 mM-[7]
This compound 1 µg/mL initial93.16%[7]
Adsorption on Activated Charcoal

For dilute aqueous solutions, activated charcoal can be used to remove this compound.

  • Add activated charcoal to the liquid waste. Studies on wine have shown that activated charcoal can remove over 80% of FB2[8].

  • Stir the mixture for a minimum of 48 hours to ensure maximum adsorption.

  • Filter out the charcoal. The charcoal must then be disposed of as solid hazardous waste.

  • The remaining liquid, while reduced in this compound concentration, should still be disposed of as hazardous liquid waste.

Spill Management

In the event of a spill, immediate and proper cleanup is essential.

  • Evacuate and Ventilate: Ensure adequate ventilation. Shut off all ignition sources if flammable solvents are present[3][4].

  • Don PPE: Put on the appropriate personal protective equipment as described above[3].

  • Containment: Prevent the spill from spreading and from entering drains or waterways[2][3].

  • Cleanup:

    • For liquid spills, absorb with an inert, dry material (e.g., vermiculite, sand, or earth) and place it into a designated hazardous waste container[3].

    • For solid spills, carefully sweep or shovel the material and place it into a suitable, closed container for disposal[5]. Avoid generating dust[2].

  • Decontamination: Clean the affected area thoroughly.

  • Disposal: Dispose of all cleanup materials as this compound hazardous waste[3].

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

FumonisinB2_Disposal_Workflow This compound Disposal Workflow start Waste Generation (Solid, Liquid, Sharps) ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe segregate Segregate Waste (Labelled, Dedicated Container) ppe->segregate spill Spill Occurs segregate->spill decontam_option Optional: Pre-treat to Decontaminate Waste? segregate->decontam_option spill_proc Follow Spill Management Protocol (Contain, Absorb, Clean) spill->spill_proc Yes spill_proc->segregate decontam_proc Perform Inactivation Protocol (e.g., Enzymatic Degradation) decontam_option->decontam_proc Yes package Package Waste for Disposal (Seal and Label Container) decontam_option->package No decontam_proc->package store Store Securely for Pickup (Locked, Ventilated Area) package->store ehs Contact EHS or Licensed Waste Contractor store->ehs disposal Final Disposal (e.g., High-Temperature Incineration) ehs->disposal

Caption: Logical workflow for the safe handling and disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.